molecular formula C5H12N2 B119974 (3R,4R)-4-Methylpyrrolidin-3-amine CAS No. 144238-34-6

(3R,4R)-4-Methylpyrrolidin-3-amine

Cat. No.: B119974
CAS No.: 144238-34-6
M. Wt: 100.16 g/mol
InChI Key: SLTMFXXAJKCIPQ-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-4-Methylpyrrolidin-3-amine is a useful research compound. Its molecular formula is C5H12N2 and its molecular weight is 100.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3R,4R)-4-Methylpyrrolidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4R)-4-Methylpyrrolidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R,4R)-4-methylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c1-4-2-7-3-5(4)6/h4-5,7H,2-3,6H2,1H3/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTMFXXAJKCIPQ-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC[C@@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structure-activity relationship of (3R,4R)-4-methylpyrrolidin-3-amine in drug design

Author: BenchChem Technical Support Team. Date: February 2026

The Structure-Activity Relationship (SAR) of (3R,4R)-4-methylpyrrolidin-3-amine represents a masterclass in precision medicinal chemistry. This specific chiral scaffold serves as a critical "ring-contracted" bioisostere to the piperidine cores found in first-generation Janus Kinase (JAK) inhibitors and as a potency-enhancing moiety in fluoroquinolone antibiotics.

This guide analyzes the stereoelectronic and conformational properties that make this moiety a high-value tool for optimizing drug selectivity and metabolic stability.

Executive Summary: The "Magic Methyl" of Pyrrolidines

In modern drug design, the (3R,4R)-4-methylpyrrolidin-3-amine moiety is not merely a linker; it is a conformational lock. Unlike the flexible piperidine ring of Tofacitinib or the planar pyrrole, this scaffold introduces a rigid, defined vector for hydrogen bonding while simultaneously increasing lipophilicity via the C4-methyl group.

Key Pharmacological Advantages:

  • Selectivity Tuning: The ring contraction from piperidine (6-membered) to pyrrolidine (5-membered) alters the projection angle of the exocyclic amine, often shifting selectivity profiles between kinase isoforms (e.g., JAK1 vs. JAK2).

  • Metabolic Blocking: The C4-methyl group sterically hinders metabolic oxidation at the vulnerable ring carbons.

  • Stereochemical Precision: The trans-(3R,4R) configuration forces the substituents into a pseudo-equatorial orientation, minimizing 1,3-diaxial interactions and maximizing binding enthalpy.

Conformational Analysis & Stereoelectronic Effects

The biological activity of this scaffold is dictated by the pyrrolidine ring pucker .

The Envelope Conformation

Pyrrolidine rings exist in dynamic equilibrium between envelope conformations. The introduction of a methyl group at C4 and an amine at C3 breaks this degeneracy.

  • Unsubstituted Pyrrolidine: Rapid pseudorotation.

  • (3R,4R)-Substitution: The bulky substituents (Methyl and Amine) prefer a trans-diequatorial-like orientation to minimize steric clash. This locks the ring into a specific envelope conformation (typically C3-exo or C4-exo depending on N-substitution).

The "Methyl Effect" on Basicity

The C4-methyl group exerts a subtle inductive effect (+I), slightly increasing the electron density on the ring nitrogen compared to the unsubstituted analog. However, its primary role is desolvation . By increasing local lipophilicity (


), the methyl group facilitates the transition of the molecule from the aqueous cytosol into the hydrophobic kinase binding pocket.
ParameterUnsubstituted Pyrrolidine(3R,4R)-4-Methyl AnalogImpact on Drug Design
LogP Low (Hydrophilic)Moderate (+0.5 units)Improved membrane permeability.
Conformation FlexibleRigidifiedReduced entropy penalty upon binding.
Selectivity BroadHighDiscrimination between homologous pockets.

Case Study: JAK Inhibitor Optimization (The Ring Contraction)

The most prominent application of this scaffold is in the evolution of Janus Kinase (JAK) inhibitors. First-generation inhibitors like Tofacitinib utilize a (3R,4R)-4-methylpiperidin-3-amine core.

The Piperidine-to-Pyrrolidine Switch

Researchers investigated the ring contraction to improve JAK1 selectivity over JAK2/3.

  • Mechanism: The ATP binding pockets of JAK1 and JAK2 are highly homologous. However, the "selectivity filter" region (near the hinge) has subtle steric differences.

  • The Switch: Replacing the 6-membered piperidine with the 5-membered (3R,4R)-4-methylpyrrolidine changes the vector of the amine (which binds to the hinge region or key acidic residues like Glu/Asp).

  • Result: The pyrrolidine analog often retains JAK1 potency while reducing affinity for JAK2, thereby mitigating side effects like anemia (associated with JAK2 inhibition).

SAR Decision Pathway

The following logic flow illustrates how medicinal chemists deploy this scaffold during lead optimization.

SAR_Logic Lead Lead Compound (Piperidine Core) Issue Problem: Poor Isoform Selectivity (JAK1 vs JAK2) Lead->Issue Strategy Strategy: Ring Contraction (Piperidine -> Pyrrolidine) Issue->Strategy Scaffold (3R,4R)-4-methyl pyrrolidin-3-amine Strategy->Scaffold Outcome1 Altered Vector of Amine H-bond Scaffold->Outcome1 Outcome2 Reduced Steric Footprint Scaffold->Outcome2 Result Result: Improved JAK1 Selectivity Outcome1->Result Outcome2->Result

Figure 1: Strategic logic for deploying the pyrrolidine scaffold to solve selectivity issues in kinase inhibitor design.

Synthetic Protocol: Asymmetric Synthesis

Achieving the specific (3R,4R) stereochemistry is non-trivial. The most robust route for scale-up utilizes the Chiral Pool strategy, starting from trans-4-hydroxy-L-proline.

Route: Chiral Pool Expansion

This method avoids expensive chiral resolution steps by leveraging the inherent chirality of natural amino acids.

Step-by-Step Methodology:

  • Starting Material: trans-4-hydroxy-L-proline (Commercial, inexpensive).

  • Protection:

    
    -Boc protection of the amine and esterification of the acid.
    
  • Inversion & Activation: The C4-hydroxyl is activated (Mesylation/Tosylation) and displaced or eliminated to form a double bond (if moving to 3,4-unsaturated intermediates) or inverted via Mitsunobu conditions.

    • Note: To get the methyl group, a common tactic is Barton-McCombie deoxygenation of a hydroxymethyl intermediate or conjugate addition to an unsaturated ester.

  • Curtius Rearrangement: To convert the C3-carboxylic acid (from proline) to the C3-amine.

    • Crucial Step: The stereocenter at C3 must be preserved or inverted depending on the target. For (3R,4R), we often require inversion if starting from L-proline (2S,4R), requiring careful route design.

Alternative: [3+2] Cycloaddition (The "Click" Route) For discovery chemistry (small scale), the reaction of a chiral azomethine ylide with a crotonate derivative is faster.

Synthesis_Route SM Start: trans-4-hydroxy-L-proline Step1 1. N-Boc Protection 2. Jones Oxidation (to Ketone) SM->Step1 Step2 Wittig Olefination (Introduce exocyclic C) Step1->Step2 Step3 Hydrogenation (Pd/C) Sets Methyl Stereochemistry Step2->Step3 Stereocontrol Step4 Curtius Rearrangement (Acid -> Amine) Step3->Step4 Final Product: (3R,4R)-4-methylpyrrolidin-3-amine Step4->Final

Figure 2: A reliable synthetic pathway converting 4-hydroxyproline to the target scaffold.

Experimental Protocol: JAK Kinase Assay

To validate the SAR of the synthesized (3R,4R) analog, a radiometric kinase assay is the gold standard.

Objective: Determine


 values for JAK1, JAK2, and JAK3 to assess selectivity.

Reagents:

  • Recombinant human JAK1/2/3 enzymes.

  • Substrate: Poly(Glu,Tyr) 4:1 peptide.

  • 
    P-ATP (Radiolabeled phosphate source).
    

Workflow:

  • Preparation: Dilute compounds in 100% DMSO (3-fold serial dilutions).

  • Incubation: Mix enzyme, peptide substrate, and compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35). Incubate for 20 mins at RT.
    
  • Initiation: Add

    
    P-ATP to start the reaction.
    
  • Termination: After 60 mins, stop reaction with 3% phosphoric acid.

  • Filtration: Transfer to P81 filter plates; wash with 0.75% phosphoric acid to remove unbound ATP.

  • Quantification: Read on a scintillation counter. Calculate

    
     using non-linear regression (GraphPad Prism).
    

Success Criteria:

  • JAK1 Selective:

    
    ; Selectivity Ratio (JAK2/JAK1) > 10.
    

References

  • Development of JAK1-Selective Inhibitors. Bioorganic & Medicinal Chemistry. (2018). Synthesis of 3(R)-aminopyrrolidine derivatives modifying the Tofacitinib core.

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold. Molecules. (2021).[1] Comprehensive review of pyrrolidine stereochemistry and biological activity.

  • Synthesis and SAR of Quinolone Antibacterials. Journal of Medicinal Chemistry. (1990). Analysis of 3-amino-4-methylpyrrolidine substitution at C-7.[2][3][4]

  • Tofacitinib Structure and Pharmacology. Pfizer/NIH PubChem. Detailed chemical structure and binding data for the piperidine parent compound.

  • Stereoselective Synthesis of Pyrrolidines. Organic Process Research & Development. (2005). Practical large-scale synthesis of chiral pyrrolidine intermediates.

Sources

A Technical Guide to the Therapeutic Potential of (3R,4R)-4-Methylpyrrolidin-3-amine and its Analogs in Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, making them prime targets for therapeutic intervention in diseases ranging from cancer to autoimmune disorders. The design of potent and selective kinase inhibitors is a cornerstone of modern medicinal chemistry. Within this field, certain molecular scaffolds have emerged as "privileged structures" due to their inherent ability to bind effectively to the ATP-binding pocket of kinases. This guide provides an in-depth technical exploration of one such scaffold: the chiral (3R,4R)-4-methylpyrrolidin-3-amine moiety and its closely related analog, (3R,4R)-4-methylpiperidin-3-amine.

This document delves into the structural rationale, synthesis, and mechanism of action that underpin the therapeutic potential of this scaffold. Using the well-established Janus kinase (JAK) inhibitor, Tofacitinib, as a primary case study, we will dissect how the specific stereochemistry of the trans-disubstituted ring facilitates high-affinity binding to the kinase hinge region. Furthermore, we will explore the structure-activity relationships (SAR) that guide the optimization of lead compounds and examine the development of next-generation inhibitors that leverage this powerful molecular framework. Detailed experimental protocols for synthesis and in vitro kinase activity assessment are provided to equip researchers with practical, field-proven methodologies.

Introduction: The Rise of Privileged Scaffolds in Kinase Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to specific protein substrates, a fundamental mechanism of signal transduction.[1] Dysregulation of kinase activity is a hallmark of many diseases, leading to an intense focus on developing small-molecule inhibitors. The ATP-binding site, a conserved feature across the kinome, presents both a challenge and an opportunity. While it allows for the development of broadly applicable inhibitor scaffolds, achieving selectivity remains a significant hurdle.

In this context, "privileged scaffolds" are molecular frameworks that exhibit binding affinity to multiple biological targets.[2] In kinase inhibitor design, these are often structures that can effectively mimic the hinge-binding interactions of the adenine portion of ATP. The substituted aminopyrrolidine and aminopiperidine rings have proven to be exceptionally effective in this role, forming the core of numerous approved drugs and clinical candidates.[2][3]

The (3R,4R)-4-methylpyrrolidin-3-amine scaffold is of particular interest. Its rigid, three-dimensional structure presents the key functional groups—a secondary or tertiary amine for hinge interaction and a methyl group for steric and hydrophobic influence—in a precise spatial orientation, pre-organized for optimal binding.

Structural Rationale: Why the (3R,4R) Stereochemistry is Critical

The therapeutic efficacy of this scaffold is intrinsically linked to its specific stereochemistry. The (3R,4R) configuration places the C3-amino group and the C4-methyl group in a trans orientation on the pyrrolidine (or piperidine) ring. This arrangement is crucial for several reasons:

  • Pre-organization for Binding: The trans configuration minimizes steric clash and locks the amine substituent in an equatorial-like position, perfectly oriented to act as a hydrogen bond donor and/or acceptor with the backbone amide residues of the kinase hinge region.

  • Vectorial Projection of Substituents: This defined stereochemistry acts as a rigid anchor, projecting further chemical modifications away from the ring into other pockets of the ATP-binding site (e.g., the solvent-front or back pockets), allowing for the fine-tuning of potency and selectivity.[4]

  • Improved Physicochemical Properties: The introduction of the methyl group can influence key drug-like properties, including solubility and metabolic stability, compared to an unsubstituted ring.

The systematic study of how these structural variations impact biological activity, known as Structure-Activity Relationship (SAR) analysis, is fundamental to optimizing drug candidates.[5]

Synthesis and Chiral Resolution: A Representative Workflow

The synthesis of enantiomerically pure (3R,4R)-4-methylpyrrolidin-3-amine derivatives is a non-trivial process that requires precise control over stereochemistry. The most critical step is typically the chiral resolution of a racemic intermediate or the use of an asymmetric synthesis strategy.[6] A common industrial approach for the analogous piperidine core involves the resolution of (1-benzyl-4-methylpiperidin-3-yl)-methylamine using a chiral acid like L-di-p-toluoyl-tartaric acid (L-DTTA).[7][8]

Below is a generalized, multi-step protocol representative of the synthesis of a key intermediate for this class of inhibitors.

Experimental Protocol: Synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine

This protocol is adapted from established industrial synthesis routes for a key precursor to Tofacitinib and serves as an illustrative example of the chemical logic involved.[8][9]

Step 1: N-Acylation of 3-Amino-4-methylpyridine

  • To a cooled (0-5 °C) solution of 3-Amino-4-methylpyridine in a suitable aprotic solvent (e.g., Dichloromethane), add triethylamine (1.2 eq).

  • Slowly add Acetyl chloride (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates completion.

  • Quench the reaction with water and separate the organic layer. Wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield 3-Acetylamino-4-methylpyridine.

Step 2: Quaternization of the Pyridine Ring

  • Dissolve the product from Step 1 in acetonitrile.

  • Add Benzyl bromide (1.2 eq) and heat the mixture to reflux (approx. 80 °C) for 12-16 hours.

  • Cool the reaction mixture to room temperature. The quaternized product will precipitate.

  • Filter the solid, wash with cold acetonitrile, and dry under vacuum.

Step 3: Partial Reduction of the Pyridinium Ring

  • Suspend the quaternized salt in Methanol.

  • Cool the suspension to 0 °C and add Sodium borohydride (3.0 eq) portion-wise, controlling the exotherm.

  • Stir at room temperature for 16 hours.[10]

  • Carefully quench the reaction by the slow addition of 2M HCl until gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove methanol and then extract with dichloromethane.

Step 4: Hydrolysis and Ketone Formation

  • To the crude product from Step 3, add 6N Hydrochloric acid.

  • Heat the mixture to reflux for 6-8 hours to hydrolyze the enamine and acetyl group.

  • Cool the reaction and basify with 50% NaOH solution to pH > 12.

  • Extract the product, 1-Benzyl-4-methylpiperidin-3-one, with ethyl acetate. Dry and concentrate to yield the crude ketone.

Step 5: Reductive Amination

  • Dissolve the ketone from Step 4 in Methanol.

  • Add a solution of Methylamine (33% in ethanol) (2.0 eq).

  • Add Titanium(IV) isopropoxide (1.5 eq) and stir for 2-3 hours at room temperature.[9]

  • Cool to 0 °C and add Sodium borohydride (1.5 eq) portion-wise. Stir for an additional 3 hours.

  • Quench with water, filter the titanium salts, and extract the filtrate with an organic solvent. The crude product is a racemic mixture of (cis) and (trans) isomers of (1-benzyl-4-methylpiperidin-3-yl)-methylamine.

Step 6: Chiral Resolution

  • Dissolve the crude amine mixture in a suitable solvent like methanol or ethanol.

  • Add a solution of L-di-p-toluoyl-tartaric acid (L-DTTA) (0.5 eq) in the same solvent.

  • Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature.

  • The desired (3R,4R) enantiomer will preferentially crystallize as the L-DTTA salt.

  • Filter the solid and recrystallize if necessary to achieve high enantiomeric excess (>99% ee).

  • Treat the salt with a base (e.g., NaOH) and extract the free base to yield enantiomerically pure (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.

Diagram: Synthetic Workflow

G A 3-Amino-4-methylpyridine B N-Acylation (Acetyl Chloride) A->B C Quaternization (Benzyl Bromide) B->C D Partial Reduction (NaBH4) C->D E Hydrolysis (HCl) D->E F 1-Benzyl-4-methyl- piperidin-3-one E->F G Reductive Amination (MeNH2, NaBH4) F->G H Racemic Amine Mixture G->H I Chiral Resolution (L-DTTA) H->I J (3R,4R)-Enantiomer (Free Base) I->J

Caption: Generalized workflow for the synthesis and resolution of the chiral amine core.

Mechanism of Action: The JAK-STAT Pathway Case Study

The therapeutic effect of inhibitors utilizing this scaffold is realized through the blockade of intracellular signaling pathways. A prime example is the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway, which is central to the immune response.[11]

Cytokines, which are signaling proteins critical to inflammation, bind to cell surface receptors, causing the associated JAKs to become activated.[11] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are, in turn, phosphorylated by the JAKs, causing them to dimerize, translocate to the nucleus, and initiate the transcription of genes involved in inflammation and immunity.[1]

Kinase inhibitors containing the (3R,4R)-4-methylpyrrolidin-3-amine scaffold (or its piperidine analog) act as ATP-competitive inhibitors. The amine on the chiral ring forms one or more critical hydrogen bonds with the backbone of the "hinge region" of the JAK enzyme, occupying the space normally taken by the adenine ring of ATP. This prevents the kinase from transferring phosphate to its substrates (other JAKs, receptors, and STATs), thereby blocking the downstream signaling cascade.[12][13]

Diagram: JAK-STAT Signaling and Point of Inhibition

G cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. JAK Activation Cytokine Cytokine Cytokine->Receptor 1. Binding P P JAK->P 3. Phosphorylation STAT STAT STAT_dimer STAT Dimer (pSTAT) STAT->STAT_dimer 5. Dimerization P->STAT 4. STAT Recruitment & Phosphorylation Transcription Gene Transcription (Inflammation) STAT_dimer->Transcription 6. Transcription Nucleus Nucleus Inhibitor (3R,4R)-Scaffold Kinase Inhibitor Inhibitor->JAK INHIBITION

Caption: The JAK-STAT pathway is blocked by inhibitors preventing JAK phosphorylation.

Structure-Activity Relationship (SAR) Case Studies

Case Study 1: Tofacitinib (Xeljanz®) - The Piperidine Analog Paradigm

Tofacitinib is an oral JAK inhibitor approved for the treatment of rheumatoid arthritis and other autoimmune diseases.[12] Its chemical structure is 3-{(3R,4R)-4-methyl-3-[methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}-3-oxopropanenitrile. While it contains a piperidine ring, its development provides invaluable SAR insights applicable to the pyrrolidine scaffold.

  • Core Scaffold: The (3R,4R)-N,4-dimethylpiperidin-3-amine core serves to anchor the molecule in the ATP binding site. The N-methyl group on the 3-amino substituent forms a hydrogen bond to the hinge region of JAKs.

  • Hinge-Binding Moiety: The 7H-pyrrolo[2,3-d]pyrimidine group mimics the adenine of ATP and forms additional hydrogen bonds, contributing significantly to potency.

  • Solvent-Front Moiety: The propanenitrile group attached to the piperidine nitrogen extends towards the solvent-exposed region. This group was optimized to enhance potency and improve pharmacokinetic properties.

CompoundTarget KinaseIC₅₀ (nM)Selectivity Profile
Tofacitinib JAK11.6Pan-JAK inhibitor with functional cellular selectivity for JAK1/JAK3 over JAK2.[1]
JAK220
JAK31

Data presented are representative values from published literature and may vary between assay conditions.

Case Study 2: Designing Selectivity with Pyrrolidine Scaffolds

The challenge with early JAK inhibitors like Tofacitinib is their lack of selectivity among the JAK family members, which can lead to off-target effects. Medicinal chemists have explored the (3R)-aminopyrrolidine scaffold to develop more selective inhibitors.

In one study, researchers modified Tofacitinib's core by replacing the piperidine with a pyrrolidine ring and exploring different substituents on the pyrrolidine nitrogen.[14] This "scaffold hopping" approach led to the discovery of compound 6 , (R)-3-(3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile, which demonstrated significantly improved selectivity for JAK1 over other JAK isoforms.[14]

CompoundTarget KinaseIC₅₀ (nM)Fold Selectivity (JAK1 vs JAK2)
Tofacitinib JAK1~3~33x
JAK2~100
Compound 6 [14]JAK111~22x
JAK2240

This demonstrates the power of subtle scaffold modification. The smaller, more constrained pyrrolidine ring alters the presentation angle of the solvent-front moiety, enabling a better fit in the ATP site of JAK1 while being less favorable for JAK2.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To evaluate the potency of newly synthesized compounds, a robust in vitro kinase assay is essential. The following is a generalized protocol for a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction, a proxy for kinase activity.

Principle: Active kinase consumes ATP. The amount of remaining ATP is detected by a luciferase/luciferin reaction, which produces light. A potent inhibitor will result in less ATP consumption and therefore a higher luminescent signal.

Materials:

  • Recombinant human kinase (e.g., JAK1)

  • Kinase substrate (a suitable peptide or protein)

  • Kinase reaction buffer (containing MgCl₂, DTT, etc.)

  • ATP solution (at a concentration near the Kₘ for the kinase)

  • Test compounds serially diluted in DMSO

  • ATP detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay)

  • White, opaque 384-well microplates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare a serial dilution of the test inhibitor (e.g., starting at 10 µM) in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction Setup: Prepare a master mix containing the kinase buffer, the specific kinase enzyme, and its substrate.

  • Initiate Reaction: Add the kinase/substrate master mix to the wells containing the compound. Immediately after, add the ATP solution to start the reaction. The final volume might be 10 µL.

  • Incubation: Incubate the plate at room temperature (or 30 °C) for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption in the "no inhibitor" control).

  • Stop Reaction & Detect Signal: Add an equal volume (10 µL) of the ATP detection reagent to all wells. This reagent stops the kinase reaction and initiates the luminescence reaction.

  • Signal Readout: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Diagram: Kinase Assay Workflow

G A 1. Dispense Inhibitor (Serial Dilution) B 2. Add Kinase + Substrate Mix A->B C 3. Add ATP (Start Reaction) B->C D 4. Incubate (e.g., 60 min) C->D E 5. Add Detection Reagent (Stop Reaction) D->E F 6. Measure Luminescence (Plate Reader) E->F G 7. Calculate IC50 F->G

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Conclusion and Future Directions

The (3R,4R)-4-methylpyrrolidin-3-amine scaffold and its analogs represent a validated and highly valuable core for the design of potent kinase inhibitors. Its stereochemically defined structure provides a robust anchor into the conserved hinge region of the kinase ATP-binding site, while offering clear vectors for modification to achieve both potency and selectivity.

The success of Tofacitinib has paved the way for extensive exploration of this and related scaffolds. Future research will likely focus on:

  • Achieving Greater Selectivity: As demonstrated by the move from piperidine to pyrrolidine cores, subtle structural changes can have a profound impact on selectivity, leading to safer medicines with fewer off-target effects.[14]

  • Targeting Other Kinase Families: The fundamental binding mode of this scaffold is applicable to a wide range of kinases beyond the JAK family, including Epidermal Growth Factor Receptor (EGFR) and Leucine-Rich Repeat Kinase 2 (LRRK2).[15][16]

  • Covalent and Allosteric Inhibition: Incorporating the scaffold into warheads for covalent irreversible inhibitors or using it as a fragment to discover allosteric sites are promising avenues for developing next-generation therapeutics.

References

  • Flanagan, M. E., et al. (2010). The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Tofacitinib. PubChem. Available at: [Link]

  • Li, H., et al. (2014). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. National Institutes of Health. Available at: [Link]

  • Jiang, J., et al. (2022). Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Semantic Scholar. Available at: [Link]

  • Kim, B. M., et al. (2018). Development of selective inhibitors for the treatment of rheumatoid arthritis: (R)-3-(3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)pyrrolidin-1-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. PubMed. Available at: [Link]

  • Ghoreschi, K., et al. (2014). The mechanism of action of tofacitinib - an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis. PubMed. Available at: [Link]

  • Sathe, D. G., et al. (2015). An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine. Quick Company. Available at: [Link]

  • Chu, W. T., et al. (1995). Synthesis and Structure-Activity Relationships of 7-(3'-amino-4'-methoxypyrrolidin-1'-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acids. PubMed. Available at: [Link]

  • Planken, S., et al. (2017). Discovery of N-((3R,4R)-4-Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) through Structure-Based Drug Design: A High Affinity Irreversible Inhibitor Targeting Oncogenic EGFR Mutants with Selectivity over Wild-Type EGFR. PubMed. Available at: [Link]

  • Mansoura University. (n.d.). Structure activity relationship. Mansoura University. Available at: [Link]

  • Al-Horani, R. A. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. National Institutes of Health. Available at: [Link]

  • ResearchGate. (n.d.). A practical synthesis of (3R,4R)-N-tert-butoxycarbonyl-4-hydroxymethylpyrrolidin-3-ol. ResearchGate. Available at: [Link]

  • Siu, T., et al. (2017). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. PubMed. Available at: [Link]

  • Lee, J., et al. (2016). 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors. Pubs.rsc.org. Available at: [Link]

  • UNICHEM LABORATORIES LIMITED. (2015). AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE. WIPO Patentscope. Available at: [Link]

  • Díez, D., et al. (2015). Synthesis of a New Chiral Pyrrolidine. MDPI. Available at: [Link]

  • Biftu, T., et al. (2009). 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. PubMed. Available at: [Link]

  • De Vicente, J., et al. (2014). Scaffold hopping towards potent and selective JAK3 inhibitors: discovery of novel C-5 substituted pyrrolopyrazines. PubMed. Available at: [Link]

  • Hanwha Chemical Corporation. (n.d.). 1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same. Google Patents.
  • Xuan, J., et al. (n.d.). Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method. Google Patents.
  • Drug Design Org. (n.d.). Structure Activity Relationships. Drug Design Org. Available at: [Link]

  • Pfizer Inc. (n.d.). 3-((3R,4R)-4-Methyl-3-[methyl-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amino]-piperidinyl)-3-oxo-propionitrile as protein kinase inhibtor. Google Patents.
  • ResearchGate. (n.d.). A new class of chiral pyrrolidine for asymmetric Michael addition reactions. New mechanism via simple 4+2 type attack of the enamine on the trans-nitrostyrene. ResearchGate. Available at: [Link]

  • Cole, D. E., et al. (2021). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. National Institutes of Health. Available at: [Link]

  • Wang, S., et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. ACS Publications. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(quinoxalin-2-ylcarbonyl)pyrrolidin-3-amine. PubChem. Available at: [Link]

  • Pescatori, L., et al. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]

  • Henderson, J. L., et al. (2015). Discovery and preclinical profiling of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor. PubMed. Available at: [Link]

  • ChemRxiv. (n.d.). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. Available at: [Link]

Sources

(3R,4R)-4-Methylpyrrolidin-3-amine: A Conformationally Defined Building Block for Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Three-Dimensionality in Modern Drug Design

In the landscape of modern drug discovery, the progression from flat, two-dimensional molecules to complex, three-dimensionally defined scaffolds is a critical evolution. The spatial arrangement of atoms dictates a molecule's ability to engage with the intricate, chiral environment of biological targets. It is this three-dimensional architecture that governs potency, selectivity, and ultimately, the safety and efficacy of a therapeutic agent.

Among the most valuable scaffolds in the medicinal chemist's toolkit is the pyrrolidine ring.[1] This saturated nitrogen heterocycle is a privileged motif, appearing in numerous natural products and FDA-approved pharmaceuticals.[1][2] Its non-planar, sp³-hybridized nature allows for a precise vectorial presentation of substituents into pharmacophoric space, an attribute not achievable with flat aromatic rings.[1] By introducing specific stereocenters onto this core, medicinal chemists can craft molecules with exquisitely tailored properties.

This guide focuses on a particularly valuable chiral building block: (3R,4R)-4-Methylpyrrolidin-3-amine . The specific trans stereochemical relationship between the C3-amino and C4-methyl groups imparts a unique conformational rigidity and directional vector for substituents. This inherent structural constraint is a powerful tool for optimizing ligand-target interactions, enhancing selectivity, and improving pharmacokinetic profiles. We will explore its synthesis, structural rationale, and application in the design of next-generation therapeutics, with a particular focus on its role in the development of targeted kinase inhibitors.

Part 1: The (3R,4R)-4-Methylpyrrolidin-3-amine Scaffold: Structural and Synthetic Foundations

The Causality of Stereochemistry: Why (3R,4R)?

The utility of the (3R,4R)-4-methylpyrrolidin-3-amine scaffold is rooted in its well-defined stereochemistry. The trans configuration of the substituents on the five-membered ring minimizes steric strain and locks the pyrrolidine into a preferred conformation. This has several profound implications for drug design:

  • Reduced Conformational Entropy: Upon binding to a target, a rigid molecule loses less conformational entropy compared to a flexible one. This results in a more favorable free energy of binding (ΔG), potentially leading to higher potency.

  • Precise Vectorial Projection: The C3-amino group serves as a key attachment point for larger pharmacophoric elements. The trans-methyl group at C4 acts as a stereochemical signpost, directing the substituent at C3 into a specific region of space and preventing unproductive binding modes.

  • Probing Hydrophobic Pockets: The C4-methyl group itself is not merely a passive stereocontrol element. It can engage in beneficial hydrophobic or van der Waals interactions within a target's binding site, contributing to affinity and, critically, selectivity over other related targets that may lack such a pocket.

  • Improved Physicochemical Properties: The introduction of a methyl group can favorably modulate properties like lipophilicity (LogP) and aqueous solubility, which are crucial for developing orally bioavailable drugs.

The diagram below illustrates the key structural features of the scaffold.

G cluster_key Key Structural Features A C3-Amine Group (Attachment Point) C Rigid 'trans' Configuration (Reduces Conformational Entropy) B C4-Methyl Group (Stereo-director & Hydrophobic Probe) D Pyrrolidine Ring (3D Scaffold)

Caption: Key pharmacophoric features of the (3R,4R)-4-methylpyrrolidin-3-amine scaffold.

Synthetic Pathways: Accessing Enantiopure Material

The reliable, scalable synthesis of enantiomerically pure building blocks is a cornerstone of pharmaceutical development. Several strategies exist to produce (3R,4R)-4-methylpyrrolidin-3-amine and its protected derivatives. While numerous routes are published, a common approach involves the stereoselective reduction of a corresponding pyridinium salt, followed by chiral resolution. This methodology has been successfully applied in the synthesis of structurally related piperidines, such as the core of the JAK inhibitor Tofacitinib.[3]

Below is a representative, generalized protocol for the synthesis of a key intermediate, highlighting the critical steps involved in establishing the desired stereochemistry.

This protocol is adapted from methodologies used for the synthesis of the piperidine core of Tofacitinib and serves as an illustrative example of stereoselective synthesis in this class of heterocycles.[3][4]

Step 1: Pyridinium Salt Formation

  • To a solution of 1-benzyl-4-methyl-3-(methylamino)pyridin-1-ium bromide (1.0 eq) in ethanol, add sodium borohydride (3.0 eq) portion-wise at a temperature below 30°C.

  • Stir the reaction mixture for 16 hours at ambient temperature. Monitor the reaction by HPLC until the starting material is consumed.

  • Slowly add 2M HCl to quench the excess sodium borohydride until gas evolution ceases.

  • Concentrate the reaction mixture under reduced pressure to approximately one-third of the original volume.

Step 2: Extraction and Isolation of the cis/trans Mixture

  • Extract the aqueous residue with dichloromethane (2 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a mixture of diastereomers.

Step 3: Chiral Resolution (Diastereomeric Salt Crystallization)

  • Dissolve the crude amine mixture in a suitable solvent such as methanol or isopropanol.

  • Add a solution of a chiral resolving agent, for example, di-p-toluoyl-L-tartaric acid (0.5 eq), to the mixture.

  • Heat the solution to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature to induce crystallization of the desired diastereomeric salt.

  • Collect the crystalline solid by filtration and wash with a small amount of cold solvent.

Step 4: Liberation of the Free Amine

  • Suspend the diastereomeric salt in a biphasic mixture of dichloromethane and aqueous sodium hydroxide solution (2M).

  • Stir vigorously until all solids have dissolved and the layers have fully partitioned.

  • Separate the organic layer, and extract the aqueous layer with additional dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the enantiomerically enriched (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.

G cluster_EGFR EGFR Active Site cluster_Inhibitor Inhibitor Scaffold hinge Hinge Region (Met793) gatekeeper Gatekeeper (T790M) covalent_site Cysteine 797 pocket Hydrophobic Pocket core Purine Core core->hinge H-Bonds pyrrolidine (3R,4R)-Pyrrolidine pyrrolidine->core substituent C4-Fluoro/Methyl pyrrolidine->substituent warhead Acrylamide Warhead pyrrolidine->warhead substituent->pocket Selectivity Pocket Interaction warhead->covalent_site Covalent Bond Formation

Sources

Methodological & Application

Handling and storage protocols for hygroscopic (3R,4R)-4-Methylpyrrolidin-3-amine salts

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling, Storage, and Recovery Protocols for Hygroscopic (3R,4R)-4-Methylpyrrolidin-3-amine Salts

Abstract

(3R,4R)-4-Methylpyrrolidin-3-amine and its salts (typically dihydrochloride or tartrate) are critical chiral building blocks in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic pharmaceuticals. However, their acute hygroscopicity presents a significant challenge in stoichiometry control, often leading to under-charging of reagents and yield erosion. This guide provides a field-validated protocol for the storage, handling, weighing, and re-conditioning of these salts, ensuring analytical precision and process reproducibility.

The Hygroscopic Challenge: Mechanism & Impact

The pyrrolidine core, particularly when substituted with primary amines and varying salt counterions (e.g., 2HCl), possesses a high charge density that avidly coordinates atmospheric moisture.

  • The Phenomenon: Upon exposure to ambient air (>40% RH), the crystal lattice expands to accommodate water molecules, eventually leading to deliquescence (dissolution in absorbed water).

  • The Impact:

    • Stoichiometric Drift: A sample weighed as "anhydrous" may actually contain 5–15% water by weight, leading to a deficit of the amine in coupling reactions.

    • Hydrolysis Risks: In the presence of moisture, sensitive coupling partners (e.g., acid chlorides, activated esters) may hydrolyze rather than react with the amine.

    • Physical Handling: Clumping prevents free-flowing transfer, increasing the risk of spillages and contamination.

Storage Protocol: The "Double-Barrier" System

Standard screw-cap vials are insufficient for long-term storage of (3R,4R)-4-Methylpyrrolidin-3-amine salts. A multi-layer exclusion strategy is required.

Recommended Storage Conditions:

  • Temperature: 2°C to 8°C (Refrigerated). Note: Low temperature slows degradation but can promote condensation if opened cold.

  • Atmosphere: Argon or Nitrogen backfill.

The Protocol:

  • Primary Container: Amber glass vial with a PTFE-lined septum cap. Tape the cap edge with Parafilm® or electrical tape to prevent gas exchange.

  • Secondary Container: Place the primary vial inside a larger jar or aluminum pouch containing a molecular sieve sachet or indicating silica gel.

  • Equilibration Rule: NEVER open a cold vial immediately. Allow the sealed container to warm to room temperature (approx. 30–60 mins) to prevent atmospheric moisture from condensing on the cold salt.

Handling & Weighing Protocols

The choice of handling method depends on the precision required and the duration of exposure.

Method A: The Glove Box (Gold Standard)
  • Environment: <5 ppm H₂O, Inert Gas (N₂/Ar).

  • Procedure: Weighing is performed directly into the reaction vessel. No time constraints.

Method B: Difference Weighing (Benchtop)
  • Environment: Standard Laboratory (Avoid high humidity days >60% RH).

  • Concept: Minimize the time the bulk container is open. Do not tare the receiving vessel.

Step-by-Step Difference Weighing:

  • Tare the balance to zero.

  • Place the capped source vial containing the salt on the balance. Record Mass (

    
    ).
    
  • Remove vial, quickly transfer an estimated amount to the reactor, and immediately recap.

  • Place the capped source vial back on the balance. Record Mass (

    
    ).
    
  • Calculated Mass Added =

    
    .
    
    • Why? This eliminates errors caused by the salt absorbing water during the weighing process on the balance pan.

Decision Logic for Handling Strategy

HandlingLogic Start Start: Weighing Task Precision Required Precision? Start->Precision Env Ambient Humidity? Precision->Env Standard (<5% Error) GloveBox Method A: Glove Box (Inert Atmosphere) Precision->GloveBox High (<1% Error) DiffWeigh Method B: Difference Weighing Env->DiffWeigh Low (<40% RH) Desiccator Use Glove Bag / Desiccator Shield Env->Desiccator High (>40% RH) Desiccator->DiffWeigh

Figure 1: Decision matrix for selecting the appropriate weighing protocol based on environmental conditions and precision requirements.

Recovery Protocol: Drying Deliquesced Material

If the salt has clumped or turned into a paste, it must be re-conditioned before use to ensure accurate stoichiometry. Vacuum drying alone is often insufficient due to lattice entrapment.

Azeotropic Drying Workflow:

  • Dissolution: Dissolve the wet salt in minimal Methanol (MeOH) .

  • Entrainment: Add 5–10 volumes of Toluene (or Heptane if solubility allows).

  • Evaporation: Rotary evaporate. The MeOH/Toluene azeotrope will carry off the water.

  • Repetition: Repeat the Toluene addition and evaporation 2–3 times until a fine, free-flowing powder is obtained.

  • Final Dry: Place in a vacuum oven (40°C) over P₂O₅ for 12 hours.

DryingWorkflow WetSalt Wet/Clumped Salt MeOH Dissolve in MeOH WetSalt->MeOH Toluene Add Toluene (Azeotrope Agent) MeOH->Toluene Rotovap Rotary Evaporation (Remove H2O) Toluene->Rotovap Check Free Flowing? Rotovap->Check Check->Toluene No (Repeat) VacOven Vacuum Oven (P2O5, 40°C) Check->VacOven Yes

Figure 2: Azeotropic drying cycle for recovering hygroscopic amine salts.

Analytical Verification (QC)

Before committing the material to a high-value step, verify the water content and adjust the molecular weight (MW) used in calculations.

ParameterMethodAcceptance CriteriaNotes
Water Content Coulometric Karl Fischer (KF) < 1.0% w/wVolumetric KF is too insensitive for small samples. Use a diaphragm-less cell if possible to prevent clogging.
Stoichiometry qNMR (Quantitative NMR) Salt:Base ratio 2.0 ± 0.1Use an internal standard (e.g., Maleic Acid or TCNB) in D₂O or DMSO-d6.
Purity HPLC (UV/CAD) > 98.0% a/aCheck for degradation products if stored improperly.

Calculation Adjustment: If KF determines


 water content, the Corrected Molecular Weight  (

) to use for stoichiometry is:

References

  • Tofacitinib Synthesis & Intermediates

    • Ruggeri, S. G., et al. "Synthesis of Tofacitinib Citrate." Organic Process Research & Development, 2015. (Contextual grounding on piperidine/pyrrolidine analogs).

  • Karl Fischer Titration of Amines

    • Metrohm Application Bulletin. "Water Determination by Karl Fischer Titration in Amines."

  • Handling Hygroscopic Reagents: Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Butterworth-Heinemann, 2013. (Standard text for drying protocols).
  • Safety & Data Sheets

    • BLD Pharm. "4-Methylpyrrolidin-3-amine dihydrochloride Safety Data Sheet."

Disclaimer: This protocol is intended for use by trained chemical professionals. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Application Notes & Protocols: Strategic Synthesis of JAK Inhibitors Utilizing the (3R,4R)-4-Methylpyrrolidin-3-amine Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the synthesis of Janus kinase (JAK) inhibitors, with a specific focus on the strategic use of the chiral intermediate, (3R,4R)-4-Methylpyrrolidin-3-amine. The document provides an in-depth exploration of the JAK-STAT signaling pathway, elucidating the therapeutic rationale for JAK inhibition in various autoimmune and inflammatory diseases. We present validated, step-by-step protocols for the asymmetric synthesis of the pivotal (3R,4R)-4-Methylpyrrolidin-3-amine intermediate and its subsequent application in the synthesis of Tofacitinib, a prominent JAK inhibitor. The causality behind experimental choices, from reagent selection to reaction conditions, is thoroughly explained to provide researchers, scientists, and drug development professionals with a robust and reproducible methodology. All protocols are supported by quantitative data, visual workflows, and citations to authoritative literature.

Introduction: The Therapeutic Promise of JAK Inhibition

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2][3] These enzymes are integral to the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, a critical cascade that transduces signals from a wide array of cytokines, interferons, and growth factors.[4][5][6] This pathway plays a central role in regulating vital cellular processes such as cell proliferation, differentiation, apoptosis, and immune responses.[1][4]

Dysregulation or persistent activation of the JAK-STAT pathway is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and ulcerative colitis, as well as certain myeloproliferative neoplasms.[4][7][8] Consequently, targeting the JAK family with small-molecule inhibitors has emerged as a highly effective therapeutic strategy.[8][9] These inhibitors, often referred to as "jakinibs," function by competing with ATP for the kinase domain's binding site, thereby blocking the phosphorylation and activation of STAT proteins and modulating the immune response.[8]

The JAK-STAT Signaling Pathway

The mechanism of the JAK-STAT pathway is relatively direct:

  • Cytokine Binding: An extracellular cytokine binds to its specific cell surface receptor, inducing receptor dimerization.

  • JAK Activation: This dimerization brings the associated JAKs into close proximity, facilitating their trans-autophosphorylation and activation.

  • STAT Recruitment and Phosphorylation: Activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs.

  • STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate into the cell nucleus.

  • Gene Transcription: Within the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation and immune function.[1][6]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor1 Cytokine Receptor Cytokine->Receptor1 Binding & Dimerization Receptor2 Cytokine Receptor Cytokine->Receptor2 JAK1 JAK Receptor1->JAK1 JAK2 JAK Receptor2->JAK2 JAK1->Receptor1 Phosphorylation JAK1->JAK2 Autophosphorylation STAT_inactive STAT (inactive) JAK1->STAT_inactive Phosphorylation JAK2->Receptor2 Phosphorylation STAT_inactive->Receptor1 Recruitment STAT_active STAT-P (Dimer) STAT_inactive->STAT_active Dimerization DNA DNA STAT_active->DNA Nuclear Translocation Transcription Gene Transcription DNA->Transcription

Caption: The JAK-STAT signaling cascade.

The Pivotal Intermediate: (3R,4R)-4-Methylpyrrolidin-3-amine

The synthesis of many advanced JAK inhibitors is a complex process where stereochemistry plays a crucial role.[10][11] The specific three-dimensional arrangement of atoms in a drug molecule dictates its interaction with the target enzyme, influencing potency, selectivity, and safety.[11] For a significant class of JAK inhibitors, including Tofacitinib, the chiral core is built around a substituted pyrrolidine or piperidine ring.[12][13]

The (3R,4R)-4-Methylpyrrolidin-3-amine moiety is a critical chiral building block.[14] Its specific stereoconfiguration—the trans relationship between the methyl group at the C4 position and the amine group at the C3 position—is essential for optimal binding to the ATP pocket of the JAK kinase domain.[15] Incorrect stereoisomers can lead to a dramatic loss of activity or undesirable off-target effects. Therefore, the development of an efficient, scalable, and enantioselective synthesis for this intermediate is a bottleneck that dictates the overall viability of the manufacturing process for these drugs.[13]

Synthesis Protocol: (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine

While the topic specifies a pyrrolidine intermediate, many prominent JAK inhibitors like Tofacitinib actually utilize a piperidine scaffold. A commonly synthesized and crucial intermediate for Tofacitinib is (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine .[13][16] This protocol outlines a widely referenced, multi-step synthesis starting from 3-amino-4-methylpyridine, focusing on the establishment of the correct stereochemistry through chiral resolution.

Overall Synthetic Workflow

Synthesis_Workflow A 3-Amino-4-methylpyridine B N-Benzylation A->B Benzyl Halide C cis/trans Piperidine Mixture B->C Hydrogenation (e.g., H2/PtO2) D Chiral Resolution C->D Resolving Agent (e.g., Tartaric Acid Derivative) E (3R,4R)-Piperidine Intermediate D->E

Caption: Workflow for synthesizing the chiral piperidine intermediate.

Step-by-Step Experimental Protocol

This protocol is a composite of established methods found in the literature.[13][16] Researchers should consult the primary references for specific experimental details.

Step 1: N-acylation of 3-Amino-4-methylpyridine

  • Rationale: Protection of the amino group is the initial step to control reactivity in subsequent transformations.

  • Procedure:

    • Dissolve 3-amino-4-methylpyridine in a suitable solvent such as acetone.

    • Add acetyl chloride to the solution at room temperature and stir for several hours.

    • The N-acylated product precipitates and can be collected by filtration. This reaction typically proceeds with high yield.[13]

Step 2: Hydrogenation to form cis/trans Piperidine Mixture

  • Rationale: The pyridine ring is reduced to a piperidine ring. This hydrogenation step often yields a mixture of cis and trans isomers.[12]

  • Procedure:

    • The N-acylated intermediate is dissolved in a solvent like methanol.

    • The solution is subjected to hydrogenation using a catalyst such as Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere.

    • After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the racemic mixture of the piperidine derivative.

Step 3: Chiral Resolution of the Piperidine Mixture

  • Rationale: This is the most critical step for establishing the correct stereochemistry. A chiral resolving agent is used to form diastereomeric salts, one of which will selectively crystallize from the solution.

  • Procedure:

    • The racemic piperidine mixture is dissolved in a solvent system, often a mixture of methanol and water.[13]

    • A chiral resolving agent, such as a derivative of tartaric acid (e.g., di-p-toluoyl-D-tartaric acid), is added to the solution.

    • The mixture is stirred, allowing for the formation of diastereomeric salts. The salt of the desired (3R,4R)-enantiomer will have lower solubility and will selectively precipitate.

    • The precipitated solid is collected by filtration, yielding the enantiomerically enriched salt.

Step 4: Liberation and N-methylation of the Free Base

  • Rationale: The desired chiral amine is liberated from its salt, and the secondary amine is methylated to yield the final intermediate.

  • Procedure:

    • The diastereomeric salt is treated with a base (e.g., sodium hydroxide) to liberate the free amine.

    • The free amine is then subjected to reductive amination using formaldehyde and a reducing agent (e.g., sodium borohydride) to install the N-methyl group.

    • Purification by chromatography or crystallization yields the final intermediate, (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine.[17]

Reagent Table (Illustrative for Resolution Step)
ReagentM.W. ( g/mol )AmountMolesEquiv.
Racemic Piperidine218.3410.0 g0.04581.0
Di-p-toluoyl-D-tartaric acid386.3517.7 g0.04581.0
Methanol32.04100 mL--
Water18.0220 mL--

Application: Synthesis of Tofacitinib

The synthesized (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a key precursor for the synthesis of Tofacitinib.[15][16]

Tofacitinib Synthesis Workflow

Tofacitinib_Synthesis A (3R,4R)-Piperidine Intermediate C Nucleophilic Aromatic Substitution (SNAr) A->C B 4-Chloro-7H-pyrrolo [2,3-d]pyrimidine B->C D Protected Tofacitinib C->D E Debenzylation D->E e.g., Pd/C, H2 F Amide Coupling E->F Cyanoacetic acid derivative G Tofacitinib F->G

Caption: Final steps in the synthesis of Tofacitinib.

Step-by-Step Experimental Protocol

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Rationale: The chiral amine intermediate is coupled with the pyrimidine core of the Tofacitinib molecule.

  • Procedure:

    • The (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is reacted with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in the presence of a base (e.g., potassium carbonate) in a high-boiling point solvent like water or DMSO.[16]

    • The reaction is heated to drive the SNAr reaction to completion.

    • Workup and purification provide the N-benzyl protected Tofacitinib intermediate.

Step 2: Debenzylation

  • Rationale: The benzyl protecting group on the piperidine nitrogen is removed to allow for the final coupling step.

  • Procedure:

    • The protected intermediate is dissolved in a suitable solvent.

    • Catalytic hydrogenation (e.g., using Palladium on carbon with a hydrogen source like ammonium formate or hydrogen gas) is performed to cleave the benzyl group.[18]

Step 3: Amide Coupling

  • Rationale: The final cyanoacetyl moiety is attached to the piperidine nitrogen.

  • Procedure:

    • The debenzylated intermediate is reacted with an activated cyanoacetic acid derivative (e.g., ethyl cyanoacetate) in the presence of a coupling agent or under thermal conditions.[15][18]

    • This forms the final amide bond, completing the synthesis of Tofacitinib.

    • The final product is typically purified by crystallization, often as a citrate salt to improve stability and handling.[19]

Characterization and Quality Control

Ensuring the chemical identity, purity, and stereochemical integrity of the intermediate and the final active pharmaceutical ingredient (API) is paramount.

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are used to confirm the chemical structure of the synthesized compounds at each step.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the chemical purity of the final product.[20]

  • Chiral Purity Analysis: The enantiomeric excess (%ee) of the chiral intermediate is a critical quality attribute. This is determined using chiral HPLC, which employs a chiral stationary phase to separate the enantiomers.[20][21][22] This analysis confirms the success of the chiral resolution step and ensures that the final drug substance contains the correct stereoisomer.

Conclusion

The synthesis of advanced JAK inhibitors is a testament to the progress in modern medicinal and process chemistry. The strategic synthesis of the (3R,4R)-4-Methylpyrrolidin-3-amine core, or its piperidine analogue, through methods like asymmetric synthesis or chiral resolution, is a linchpin in the manufacturing of these life-changing therapeutics. The protocols and rationale outlined in this guide provide a foundational framework for researchers engaged in the discovery and development of novel kinase inhibitors, emphasizing the indispensable role of stereochemistry in drug design.

References

  • The role of JAK/STAT signaling pathway and its inhibitors in diseases. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

  • JAK-STAT Signaling Has Many Faces: Inhibitors Offer Hope in Rare Blood Cancers. (2011, July 27). Targeted Oncology. Retrieved February 13, 2026, from [Link]

  • Janus kinase inhibitor - Wikipedia. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

  • JAK Inhibition: Blocking Cytokine Signaling in Cancer Cells - Personalized Medicine in Oncology. (2013, June). Personalized Medicine in Oncology. Retrieved February 13, 2026, from [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. (2022). Molecules. Retrieved February 13, 2026, from [Link]

  • Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological application. (2024). Journal of Pharmaceutical and Biomedical Analysis. Retrieved February 13, 2026, from [Link]

  • An Efficient and Alternative Method for Synthesis of Tofacitinib. (2016). Der Pharma Chemica. Retrieved February 13, 2026, from [Link]

  • Synthesis of Tofacitinib. (2013). Chinese Journal of Pharmaceuticals. Retrieved February 13, 2026, from [Link]

  • Tofacitinib synthesis. (2018). European Journal of Organic Chemistry. Retrieved February 13, 2026, from [Link]

  • An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. (2018). ACS Omega. Retrieved February 13, 2026, from [Link]

  • An alternative process for the synthesis of the key intermediate of ritlecitinib. (2021). Tetrahedron. Retrieved February 13, 2026, from [Link]

  • An Efficient Method for Synthesis of Tofacitinib Citrate. (2016). Chinese Journal of Organic Chemistry. Retrieved February 13, 2026, from [Link]

  • Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. (2022). 2nd International Conference on Biological Engineering and Medical Science. Retrieved February 13, 2026, from [Link]

  • Synthesis method of JAK inhibitor tofacitinib. (2016). WIPO Patentscope. Retrieved February 13, 2026, from [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. Retrieved February 13, 2026, from [Link]

  • Chiral Purity Analysis – Know What Both Hands Are Doing. (n.d.). SK pharmteco. Retrieved February 13, 2026, from [Link]

  • Measuring Chiral Purity. (n.d.). OpenOChem Learn. Retrieved February 13, 2026, from [Link]

  • Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors. (2023). Molecules. Retrieved February 13, 2026, from [Link]

  • The Role Of Stereochemistry And Formulation In Pharmacology Of The Drug. (2023). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 13, 2026, from [Link]

  • JAK inhibitor selectivity: new opportunities, better drugs?. (2024). Nature Reviews Rheumatology. Retrieved February 13, 2026, from [Link]

  • Clinical significance of Janus Kinase inhibitor selectivity. (2018). Rheumatology. Retrieved February 13, 2026, from [Link]

  • Stereochemistry in Drug Action. (2002). Primary Care Companion to The Journal of Clinical Psychiatry. Retrieved February 13, 2026, from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting racemization of (3R,4R)-4-Methylpyrrolidin-3-amine during coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stereochemical Integrity of (3R,4R)-4-Methylpyrrolidin-3-amine

Introduction: The "Phantom" Racemization

As researchers, we often assume chiral amines are stereochemically static nucleophiles. However, (3R,4R)-4-Methylpyrrolidin-3-amine presents a unique challenge. While the free amine is relatively stable, its behavior changes drastically during and after amide bond formation.

If you are observing a drop in enantiomeric excess (ee) or diastereomeric ratio (dr), it is rarely a spontaneous inversion of the amine starting material. Instead, you are likely witnessing base-induced C3-epimerization of the newly formed amide product.

This guide deconstructs the failure modes and provides a self-validating protocol to restore stereochemical integrity.

Part 1: Diagnostic Workflow

Before altering reagents, determine when the stereocenter is compromised. Use this decision matrix to isolate the variable.

DiagnosticTree Start Start: Low ee/dr Observed CheckSM Step 1: Check Amine Salt Purity (Isolate & Analyze via Chiral HPLC) Start->CheckSM SM_Bad SM is Racemic CheckSM->SM_Bad Low ee SM_Good SM is Pure (>99% ee) CheckSM->SM_Good High ee Action_Salt Action: Recrystallize Salt or Switch Vendor SM_Bad->Action_Salt CheckBase Step 2: Check Coupling Base (Are you using TEA/DIEA?) SM_Good->CheckBase Base_Strong High Risk: Base-Catalyzed Product Epimerization CheckBase->Base_Strong Yes Base_Weak Step 3: Check Activation Method (Carbodiimide vs. Uronium) CheckBase->Base_Weak No (using weak base) Action_Collidine Action: Switch to 2,4,6-Collidine or Oxyma Base_Strong->Action_Collidine Action_Add Action: Add Oxyma Pure to suppress oxazolone Base_Weak->Action_Add

Figure 1: Diagnostic logic for isolating the source of stereochemical loss.

Part 2: The Chemistry of Failure (Mechanism)

Why does this specific molecule fail? The issue lies in the C3-position (alpha to the nitrogen).

  • The Amide Acidity Trap: Once the C3-amine forms an amide, the C3-proton becomes significantly more acidic (pKa drops from ~35 in the amine to ~18–25 in the amide).

  • Ring Strain & Planarization: The pyrrolidine ring is already strained. If a strong base (DIEA, TEA, DBU) is present in excess, it can abstract the C3-proton, forming a planar enolate-like intermediate.

  • Reprotonation: When the proton returns, it can attack from either face. While the adjacent C4-methyl group provides some steric bias, it is often insufficient to prevent the formation of the cis-diastereomer ((3S,4R)), which is thermodynamically accessible.

Key Insight: The "racemization" is actually epimerization of the product driven by the coupling conditions, not the instability of the starting amine.

Part 3: Troubleshooting & FAQs

Q1: I am using HATU/DIEA, the standard peptide coupling conditions. Why is it failing?

A: HATU is highly reactive, but it requires a base to function. DIEA (Diisopropylethylamine) is basic enough to deprotonate the C3-position of your newly formed amide, especially if used in excess (>2 equivalents).

  • The Fix: Switch the base to 2,4,6-Collidine (TMP) .

  • Why: Collidine is a weaker base (pKa ~7.4 vs DIEA ~10.[1]5) and is sterically encumbered.[1][2] It is sufficient to neutralize the acid generated by HATU but too bulky and weak to abstract the C3-proton from the pyrrolidine ring [1].

Q2: Can I just use the free base of the amine to avoid adding extra base?

A: Not recommended. The free base of (3R,4R)-4-methylpyrrolidin-3-amine is prone to absorbing atmospheric CO2 (forming carbamates) and can undergo slow oxidation.

  • Best Practice: Store and use the amine as a salt (HCl or Tosylate). Release the free amine in situ using the minimal amount of a weak base (Collidine or NMM) immediately prior to reaction.

Q3: What is the "Gold Standard" reagent for this specific coupling?

A: DIC (Diisopropylcarbodiimide) + Oxyma Pure.

  • Why: This combination creates an active ester that is highly reactive but operates at a near-neutral pH (unlike HATU/Base which is basic). Oxyma Pure has been proven to suppress racemization significantly better than HOBt or HOAt [2].

Part 4: The "Safe" Coupling Protocol

This protocol is designed to minimize C3-epimerization by maintaining a pH < 8 and avoiding strong bases.

Materials:

  • Acid Partner (1.0 equiv)

  • Amine: (3R,4R)-4-Methylpyrrolidin-3-amine • 2HCl (1.0 equiv)

  • Coupling Agent: DIC (1.1 equiv)

  • Additive: Oxyma Pure (1.1 equiv)

  • Base: 2,4,6-Collidine (2.0 – 2.2 equiv, strictly controlled)

  • Solvent: DMF or DCM (0.1 M concentration)

Step-by-Step:

  • Pre-Activation (The "Soft" Start): Dissolve the Carboxylic Acid and Oxyma Pure in DMF. Cool to 0°C. Add DIC . Stir for 3–5 minutes. Note: This forms the Oxyma-active ester without exposing the amine to potential side reactions.

  • Amine Preparation: In a separate vial, suspend the Amine • 2HCl salt in DMF. Add 2,4,6-Collidine (exactly enough to neutralize the HCl salts). Tip: Do not use DIEA here.

  • Coupling: Add the Amine/Collidine mixture to the Pre-Activated Acid solution. Allow to warm to Room Temperature (RT) naturally.

  • Monitoring: Monitor conversion via LCMS. Do not leave the reaction stirring overnight if conversion is complete; prolonged exposure to base (even collidine) can slowly erode stereochemistry.

Reagent Comparison Table

Reagent SystemRisk LevelMechanism of FailureRecommendation
EDC / HOBt / TEA HighTEA is too strong; HOBt is explosive/less effective.Avoid
HATU / DIEA ModerateExcess DIEA causes product epimerization.Use only with Collidine
T3P / Pyridine LowExcellent for sterically hindered amines; acidic media.Good Alternative
DIC / Oxyma Pure Lowest Neutral pH; Oxyma suppresses epimerization.Primary Recommendation

Part 5: Analytical Validation

You cannot rely on standard C18 HPLC to separate the (3R,4R) and (3S,4R) diastereomers effectively.

Recommended Method: Chiral SFC (Supercritical Fluid Chromatography)

  • Column: Chiralpak IG or IC (Immobilized phases are robust for amines).

  • Modifier: MeOH with 0.1% Isopropylamine (IPA-NH2).

  • Why: The basic modifier ensures sharp peaks for the amine/amide, and the polysaccharide backbone provides the necessary chiral recognition to separate the cis and trans isomers.

References

  • Carpino, L. A., et al. (2002). "The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice." The Journal of Organic Chemistry. Validated utility of collidine in suppressing racemization.[3]

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[4] Chemistry – A European Journal. Establishes Oxyma as the superior racemization suppressant.[1]

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Comprehensive review of coupling reagents and base effects.

Sources

Resolving low reactivity of secondary amines in (3R,4R)-4-Methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reactivity of (3R,4R)-4-Methylpyrrolidin-3-amine

Executive Summary & Structural Analysis

The scaffold (3R,4R)-4-Methylpyrrolidin-3-amine presents a unique synthetic challenge. While pyrrolidines are generally considered nucleophilic secondary amines, the specific 3,4-trans-substitution pattern in this chiral building block introduces significant steric strain and conformational locking.

The Core Problem: In this molecule, the "secondary amine" typically refers to the ring nitrogen (N1) . Its reactivity is often unexpectedly low due to:

  • Steric Crowding: The C3-amino and C4-methyl groups create a steric "picket fence," hindering the approach of electrophiles to the N1 lone pair.

  • Conformational Bias: The trans-configuration forces the ring into a specific pucker that can bury the N1 lone pair or increase the energy barrier for the transition state (especially in SN2 reactions).

  • Competitive Inhibition: If the exocyclic primary amine (C3-NH₂) is unprotected, it will react preferentially. If protected (e.g., -NHBoc), the protecting group adds further steric bulk near N1.

This guide provides field-proven protocols to overcome these barriers, ensuring high-yielding functionalization of the ring nitrogen.

Diagnostic & Triage Flowchart

Before altering your conditions, determine the precise nature of the reactivity bottleneck using this logic flow.

Reactivity_Triage Start Start: Low Reactivity Observed TargetID Which Nitrogen is Unreactive? Start->TargetID N1_Ring Ring Nitrogen (N1) (Secondary) TargetID->N1_Ring N3_Exo Exocyclic Nitrogen (N3) (Primary) TargetID->N3_Exo Rare Issue Check_Prot Is N3 Protected? N1_Ring->Check_Prot No No Check_Prot->No Competition Risk Yes Yes Check_Prot->Yes Steric Block Protect_First Action: Protect N3 First (Boc/Cbz/Bn) Steric_Check Evaluate Electrophile Sterics Alkylation Issue: Alkylation (SN2) Steric_Check->Alkylation Arylation Issue: Arylation (SNAr/Pd) Steric_Check->Arylation Soln_Alk Use Protocol A: Polar Aprotic + KI/Cs2CO3 Alkylation->Soln_Alk Soln_Ary Use Protocol B: Buchwald-Hartwig (RuPhos) Arylation->Soln_Ary No->Protect_First Yes->Steric_Check

Figure 1: Decision tree for diagnosing reactivity issues in 3,4-disubstituted pyrrolidines.

Technical Troubleshooting & FAQs

Issue 1: N1-Alkylation Stalls or Yields are <30%

Symptom: You are attempting to alkylate the ring nitrogen (e.g., with benzyl bromide or an alkyl halide) but the reaction is sluggish, even with heating. Root Cause: The C3-protecting group (often Boc or Cbz) and the C4-methyl group create a "cone of steric hindrance" around N1. Standard bases like TEA or DIPEA are often too bulky or insufficiently basic to drive the reaction to completion in non-polar solvents.

Solution: Switch to "Naked Anion" conditions.

  • Solvent: Use DMF or DMSO . These polar aprotic solvents solvate the cation (e.g., K+), leaving the pyrrolidine anion (or the transition state) more nucleophilic.

  • Base: Use Cesium Carbonate (Cs₂CO₃) . The "Cesium Effect" improves solubility and reactivity.

  • Catalyst: Add Potassium Iodide (KI) (10-20 mol%) to generate a more reactive alkyl iodide in situ (Finkelstein reaction).

Q: Can I use reductive amination instead? A: Yes, and it is often preferred. Reductive amination (Aldehyde + STAB) avoids the SN2 steric penalty because the iminium intermediate is planar, relieving some steric strain before the reduction step.

Issue 2: Regioselectivity Failures (N3 reacting instead of N1)

Symptom: You want to react the secondary amine (N1), but the primary amine (N3) reacts, or you get a mixture. Mechanism: Primary amines are generally less sterically hindered and more nucleophilic than crowded secondary amines. Protocol:

  • Orthogonal Protection: You must protect N3.

    • Recommended: N-Boc (acid labile) or N-Cbz (hydrogenolysis labile).

    • Avoid: N-Benzyl (Bn) on N3 if you plan to alkylate N1 with a benzyl group, as deprotection will be difficult to differentiate.

  • Sequence:

    • Step 1: Protect N3 (e.g., Boc₂O, 0°C).

    • Step 2: Functionalize N1.

    • Step 3: Deprotect N3.

Issue 3: Solubility-Induced "Low Reactivity"

Symptom: The starting material does not dissolve in DCM or THF, leading to heterogeneous mixtures and poor conversion. Root Cause: (3R,4R)-4-Methylpyrrolidin-3-amine is highly polar. If used as a hydrochloride salt (common commercial form), it is insoluble in organic solvents until free-based. Fix:

  • Do not rely on in-situ neutralization with weak bases (TEA) if solubility is poor.

  • Pre-step: Free-base the amine by partitioning between DCM/iPrOH (3:1) and 50% NaOH , dry over Na₂SO₄, and concentrate. Use the free base oil immediately.

Advanced Experimental Protocols

Protocol A: Sterically Demanding N1-Alkylation

Use this for attaching alkyl groups when standard conditions fail.

ReagentEquivalentsRole
(3R,4R)-Amine (N3-protected) 1.0Substrate
Alkyl Halide (R-Br/Cl) 1.2 - 1.5Electrophile
Cs₂CO₃ 2.0 - 3.0Base (Cesium effect)
TBAI or KI 0.1 (10 mol%)Nucleophilic Catalyst
DMF (Anhydrous) 0.1 M Conc.Solvent

Step-by-Step:

  • Dissolve the N3-protected substrate in anhydrous DMF under Nitrogen/Argon.

  • Add Cs₂CO₃ and TBAI/KI. Stir for 10 min at Room Temp (RT).

  • Add the alkyl halide dropwise.

  • Critical Step: Heat to 60°C . The steric barrier usually requires thermal activation.

  • Monitor by LCMS. If stuck at 50% conversion after 4h, add another 0.5 eq of alkyl halide.

Protocol B: N1-Arylation (Buchwald-Hartwig)

Use this for attaching aromatic rings. SNAr is often too slow for this hindered amine.

Why it works: Palladium catalysts can coordinate to the amine and facilitate coupling even in sterically congested environments, provided the right ligand is used.

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: RuPhos or BrettPhos . (These bulky, electron-rich ligands are specifically designed for secondary amines).

  • Base: NaOtBu (Sodium tert-butoxide).

  • Solvent: Toluene or 1,4-Dioxane at 100°C.

Comparative Data: Protecting Group Impact

The choice of protecting group on the exocyclic amine (N3) significantly impacts the reactivity of the ring nitrogen (N1).

Protecting Group on N3Steric Impact on N1Electronic Impact on N1Recommendation
None (Free NH₂) LowHigh (Competing Nucleophile)Not Recommended (Regioselectivity issues)
Boc (tert-butyl) HighModerate (EWG via induction)Standard. Good balance, easy removal.
Cbz (Benzyl) HighModerateGood if acid-sensitivity is an issue.
Fmoc Very HighModerateAvoid. Too bulky; blocks N1 approach.
Trifluoroacetamide LowHigh (Strong EWG)Specialized. Reduces N3 nucleophilicity without adding bulk.

References

  • Reactivity of 3-Aminopyrrolidines : Smith, A. B., et al. "Steric and Electronic Effects in the Functionalization of 3,4-Disubstituted Pyrrolidines." Journal of Organic Chemistry, 2015. Link (General context on pyrrolidine sterics).

  • Cesium Effect in Alkylation : Flessner, T., et al. "Cesium Carbonate Mediated Alkylation of Hindered Secondary Amines." Synlett, 2005. Link

  • Buchwald-Hartwig for Hindered Amines : Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

  • Tofacitinib Intermediate Synthesis : Org. Process Res. Dev. 2014, 18, 12, 1696–1701. (Discusses synthesis of similar (3R,4R)-N,4-dimethylpiperidin-3-amine analogs and reactivity). Link

(Note: While specific literature on the exact CAS 1253738-44-3 is proprietary or sparse, these references cover the fundamental chemistry of the structural class.)

Minimizing side reactions during deprotection of (3R,4R)-4-Methylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the deprotection of (3R,4R)-4-Methylpyrrolidin-3-amine . It is designed for process chemists and medicinal chemists encountering yield loss, purity issues, or stereochemical erosion during synthesis.

Case ID: PYR-3R4R-DEPROT Status: Active Support Analyst: Senior Application Scientist

Executive Summary & Molecule Profile

The target molecule, (3R,4R)-4-Methylpyrrolidin-3-amine , is a chiral diamine scaffold often utilized in the synthesis of JAK inhibitors (analogous to the piperidine core of Tofacitinib). The rigorous maintenance of the (3R,4R) stereochemistry is critical for biological activity.

Common Protection Strategies:

  • Exocyclic Amine: Typically protected with Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl).

  • Endocyclic (Ring) Amine: Often protected with Bn (benzyl) or Boc (if orthogonal to the exocyclic amine).

Primary Critical Quality Attributes (CQAs):

  • Stereochemical Purity: >98% de (diastereomeric excess).

  • Chemical Purity: >95% (avoidance of alkylated byproducts).

  • Salt Stoichiometry: Defined counter-ion ratio (e.g., 2HCl vs. 1HCl).

Troubleshooting Guide (Q&A)

Issue 1: Stereochemical Erosion (Epimerization)

User Question: After acidic deprotection of the N-Boc group, I observe a 5-10% increase in the (3S,4R) isomer. Is the acid causing epimerization?

Technical Diagnosis: While pyrrolidines are generally robust, the C3 stereocenter (alpha to the amine) is susceptible to inversion under two specific conditions:

  • Harsh Acidic Conditions: Prolonged exposure to strong Lewis acids or high temperatures in protic acids can promote reversible protonation/deprotonation mechanisms.

  • Exothermic Neutralization: The most common cause is actually the workup , not the reaction. Rapid neutralization of the amine salt generates localized "hot spots" of high pH. The free base, possessing an alpha-proton adjacent to a nitrogen, can undergo inversion to the thermodynamically more stable trans isomer if the cis form is strained (though (3R,4R) is trans, thermodynamic equilibration can still occur if the salt form stabilizes a different conformer).

Corrective Action:

  • Temperature Control: Maintain reaction temperature < 25°C.

  • Quenching Protocol: Do not dump base into the reaction. Slowly add the reaction mixture into a pre-cooled (0°C) mild base solution (e.g., NaHCO₃ or K₂CO₃), ensuring pH does not exceed 9.0.

  • Switch Reagents: If using HCl/Dioxane, switch to HCl/IPA or TFA/DCM with a scavenger. The solvation effects in IPA often stabilize the salt without promoting epimerization.

Issue 2: "Ghost" Impurities (t-Butylation)

User Question: LCMS shows a +56 Da impurity peak that tracks with my product. It resists recrystallization.

Technical Diagnosis: This is tert-butylation . During Boc removal, the tert-butyl cation (


) is generated.[1][2] Without an adequate scavenger, this electrophile attacks the newly liberated nucleophilic amine (N-alkylation) or electron-rich positions on the ring (C-alkylation, less likely here but possible).
  • Mechanism:

    
    
    
  • Side Reaction:

    
     (+56 Da mass shift).
    

Corrective Action:

  • Add Scavengers: Incorporate Triethylsilane (TES) (2-5 eq) or Anisole into the deprotection cocktail. These act as "cation sponges," reacting with

    
     faster than your amine.
    
  • Avoid Ether Solvents: THF and Dioxane can sometimes stabilize the cation, prolonging its lifetime. DCM is preferred for TFA deprotections.

Issue 3: Incomplete Deprotection & Gumming

User Question: The reaction stalls at 90% conversion. Adding more acid turns the mixture into an intractable sticky gum.

Technical Diagnosis: Amine salts, particularly diamine salts, are often hygroscopic and can form "oils" in non-polar solvents, trapping the starting material and preventing acid penetration. This is a mass transfer issue .

Corrective Action:

  • Solvent Switch: Use a solvent where the product precipitates as a fine powder, not a gum. Ethyl Acetate (EtOAc) saturated with HCl is excellent for this. The product precipitates, driving the equilibrium forward.

  • Sonication: If gumming occurs, sonicate the mixture to break up the occlusion.

Visualizing the Deprotection Landscape

The following diagram illustrates the "Happy Path" to the desired dihydrochloride salt versus the critical failure modes (Side Reactions).

DeprotectionPathways Start (3R,4R)-N-Boc-4-Methylpyrrolidin-3-amine Intermediate Reactive Intermediate (Free Amine + t-Butyl Cation) Start->Intermediate Acid (HCl or TFA) Product TARGET: (3R,4R)-Diamine 2HCl Salt Intermediate->Product Scavenger Traps tBu+ Fast Protonation Side_Alk Impurity A: N-tert-Butyl Analog (+56 Da) Intermediate->Side_Alk No Scavenger Re-alkylation Side_Epi Impurity B: (3S,4R)-Epimer Intermediate->Side_Epi High Temp or Aggressive Base Workup Scavenger Scavenger (TES/Anisole) Scavenger->Intermediate Intercepts Cation

Caption: Figure 1. Reaction pathways during acidic deprotection. Green path indicates optimal scavenger-mediated deprotection; red dashed paths indicate failure modes.

Validated Experimental Protocols

Protocol A: High-Fidelity Boc Deprotection (Recommended)

Best for minimizing t-butylation and preserving stereochemistry.

Reagents:

  • Substrate: (3R,4R)-N-Boc-4-methylpyrrolidin-3-amine

  • Acid: 4M HCl in Dioxane or TFA

  • Solvent: Dichloromethane (DCM)

  • Scavenger: Triethylsilane (TES)

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of substrate in DCM (5-10 volumes).

  • Scavenger Addition: Add Triethylsilane (2.0 eq) . Note: This is critical for trapping the t-butyl cation.

  • Acid Addition: Cool the solution to 0°C. Dropwise add TFA (10 eq) or 4M HCl/Dioxane (5 eq) .

    • Why? Low temperature prevents exotherms that cause epimerization.

  • Reaction: Warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by HPLC/LCMS.

  • Workup (Isolation of Salt):

    • Concentrate the mixture in vacuo to an oil.

    • Azeotrope: Add Toluene or MTBE and concentrate again (repeat 2x) to remove residual acid and TES.

    • Precipitation: Add Diethyl Ether or MTBE to the residue and stir vigorously. The product should precipitate as a white solid.

    • Filtration: Filter and wash with Ether. Dry under vacuum at 40°C.

Protocol B: Hydrogenolysis (For N-Benzyl Groups)

Used if the ring nitrogen is Benzyl-protected.

Reagents:

  • Catalyst: Pd(OH)₂/C (Pearlman's Catalyst) - 20 wt% loading.

  • Solvent: Methanol or Ethanol.

  • Additive: Acetic Acid (1-2 eq) or HCl (1 eq).

Key Technical Note: Neutral hydrogenolysis of benzylic amines can sometimes be slow due to catalyst poisoning by the free amine. Adding 1 equivalent of acid (HCl or AcOH) protonates the product as it forms, preventing catalyst inhibition and significantly increasing the reaction rate.

Data Summary: Protecting Group Stability Matrix

Protecting GroupDeprotection ReagentRisk: EpimerizationRisk: Scavenger Dep.Recommended Scavenger
Boc (tert-butyl)TFA or HClLow (at <25°C)HighTriethylsilane (TES)
Cbz (Benzyl)H₂ / Pd-CVery LowNoneN/A
Bn (Benzyl)H₂ / Pd(OH)₂Very LowNoneN/A (Use acid additive)
Fmoc Piperidine (20%)Medium LowN/A

Note: Fmoc removal requires basic conditions, which poses a higher risk of epimerization for this specific substrate compared to acidic methods.

References

  • Protecting Group Chemistry: Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Ed. John Wiley & Sons, 2014.
  • Tofacitinib Process Chemistry: Ragan, J. A., et al. "Process Research and Development of a Janus Kinase Inhibitor." Organic Process Research & Development, 2010. (Discusses the handling of the analogous piperidine diamine salts).

  • Scavengers in Deprotection: Lundt, B. F., et al. "Scavengers in Acidolytic Deblocking." International Journal of Peptide and Protein Research, 1978.
  • Epimerization Mechanisms: Benoiton, N. L. "Chemistry of Peptide Synthesis." CRC Press, 2006.

Sources

Validation & Comparative

Determining absolute configuration of (3R,4R)-4-Methylpyrrolidin-3-amine via X-ray

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Determining Absolute Configuration of (3R,4R)-4-Methylpyrrolidin-3-amine Content Type: Technical Comparison & Protocol Guide Audience: Senior Chemists, Crystallographers, and Drug Discovery Leads.

Executive Summary

The unambiguous determination of absolute configuration for light-atom molecules like (3R,4R)-4-Methylpyrrolidin-3-amine presents a specific crystallographic challenge. Composed entirely of nitrogen, carbon, and hydrogen, this chiral building block lacks the electron density required to generate significant anomalous scattering with standard Molybdenum (Mo) X-ray sources.

This guide compares three distinct methodologies for solving this stereochemical problem. While modern Copper (Cu) sources offer a direct route, Heavy Atom Salt Derivatization (specifically the Hydrobromide salt) remains the most robust, accessible, and definitive method for laboratories equipped with standard Mo-source diffractometers.

The Stereochemical Challenge

(3R,4R)-4-Methylpyrrolidin-3-amine is a secondary amine with two stereocenters. In drug development, verifying the (3R,4R) configuration against the (3S,4S) enantiomer or (3R,4S)/(3S,4R) diastereomers is critical.

The "Light Atom" Problem: Absolute configuration is determined via the Bijvoet method , which relies on the anomalous dispersion of X-rays.[1]

  • Friedel's Law: Normally, pairs of reflections

    
     and 
    
    
    
    have equal intensities (
    
    
    ).[1]
  • Anomalous Scattering: Heavy atoms absorb X-rays near the source wavelength, breaking Friedel's law (

    
    ).
    
  • The Issue: For C, N, and H, this effect is negligible using Mo-K

    
     radiation (
    
    
    
    Å). The resulting Flack parameter (
    
    
    )
    often carries a high standard uncertainty (
    
    
    ), rendering the assignment statistically insignificant.
Comparative Methodology: Selecting the Right Approach

The following table contrasts the three primary workflows for determining the absolute configuration of the target amine.

FeatureMethod A: Hydrobromide Salt (Recommended) Method B: Direct Determination (Cu-Source) Method C: Mosher's Amide (NMR)
Principle Introduces Br (Heavy Atom) to induce strong anomalous scattering.Uses longer wavelength (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Å) to enhance signal from light atoms.
Diastereomeric shift differences in

H-NMR.
Hardware Standard Mo-source Diffractometer.Specialized Cu-source (Microfocus).High-field NMR (400+ MHz).
Sample State Single Crystal (Salt).[2]Single Crystal (Free base/HCl).Solution.
Reliability High. Flack parameter error typically

.
Moderate/High. Requires high-quality crystals;

.
Indirect. Infers config; subject to conformational ambiguity.
Throughput Medium (Requires crystallization).[3]Medium (Requires crystallization).[4][3]High (Synthesis + NMR run).
Cost Low (Reagents).High (Hardware investment).Low.
Decision Logic

The choice of method depends heavily on available instrumentation and the physical state of the amine (often an oil as a free base).

G Start Start: (3R,4R)-4-Methylpyrrolidin-3-amine IsSolid Is the Free Base Crystalline? Start->IsSolid Source Available X-ray Source? IsSolid->Source Yes Deriv Derivatization Required IsSolid->Deriv No (Oil/Amorphous) Source->Deriv Molybdenum (Mo) MethodB Method B: Direct Cu-Source Data (Enhanced Light Atom Signal) Source->MethodB Copper (Cu) MethodA Method A: HBr Salt Crystallization (Strong Anomalous Signal) Deriv->MethodA Primary Choice MethodC Method C: Mosher's NMR (If crystallization fails) Deriv->MethodC Fallback

Figure 1: Strategic decision tree for stereochemical assignment.

Detailed Protocol: Hydrobromide Salt Crystallization

Objective: Synthesize and crystallize the HBr salt of (3R,4R)-4-Methylpyrrolidin-3-amine to utilize the Bromine atom's anomalous scattering power (


 for Mo-K

).
Step 1: Salt Formation
  • Dissolve 50 mg of the free amine in 0.5 mL of ethanol (EtOH).

  • Add 1.0 equivalent of 48% aqueous hydrobromic acid (HBr) dropwise.

    • Note: Avoid excess acid to prevent hygroscopic di-salt formation if multiple basic sites exist, though this substrate is a mono-amine.

  • Evaporate the solvent under reduced pressure to yield the crude bromide salt.

Step 2: Vapor Diffusion Crystallization

Direct evaporation often yields amorphous powder. Vapor diffusion is preferred for X-ray quality crystals.

  • Inner Vial: Dissolve the crude salt in a minimum amount of Methanol (MeOH) or EtOH. Place in a small 4 mL vial.

  • Outer Vessel: Place the small vial (uncapped) inside a larger 20 mL scintillation vial containing 5 mL of an antisolvent (Diethyl Ether or Hexane).

  • Equilibration: Cap the outer vial tightly. Store at room temperature undisturbed for 24–72 hours.

    • Mechanism:[2] The volatile antisolvent diffuses into the alcohol solution, slowly lowering solubility and promoting ordered crystal growth.

Step 3: Data Collection & Refinement
  • Collection: Mount a single crystal at 100 K. Collect a complete sphere of data (redundancy > 4) to ensure accurate intensity statistics.

  • Refinement: Solve the structure using direct methods (SHELXT) and refine (SHELXL).

  • Absolute Config: Enable the Flack Parameter calculation. Modern software (SHELXL-2014+) uses the Parsons' Quotient Method , which is more sensitive than the classical intensity fit.

Data Interpretation: The Flack Parameter

The validity of your result hinges on the Flack parameter (


) and its standard uncertainty (

).[1][5][6][7]

Formula:



Calculated

InterpretationAction

Correct Structure. The model matches the absolute config of the crystal.Publish. (99.9% confidence).

Inverted Structure. The crystal is the enantiomer of your model.Invert Model. (Select "Invert" in Olex2/ShelX).

Inconclusive. Signal-to-noise is too low (typical of light atoms on Mo-source).Reject. Use Method A (HBr Salt).

Racemic Twin. The crystal contains 50:50 enantiomers (or inversion twinning).Check Synthesis. (Likely racemization occurred).
Experimental Workflow Diagram

Workflow Sample Crude Amine (Oil) Salt Salt Formation (+ HBr) Sample->Salt Cryst Vapor Diffusion (MeOH / Et2O) Salt->Cryst XRD X-Ray Diffraction (Mo Source) Cryst->XRD Refine Refinement (Parsons' Method) XRD->Refine Result Flack x ≈ 0.0 u < 0.05 Refine->Result

Figure 2: Experimental workflow for Hydrobromide salt determination.

Why Not Just Use NMR (Mosher's Method)?

While Mosher's method (using MTPA-Cl) is powerful, it is an indirect method.

  • Conformational Flexibility: The pyrrolidine ring can adopt multiple puckered conformations, potentially complicating the

    
     analysis.
    
  • Steric Bulk: The 4-methyl group may interfere with the preferred conformation of the Mosher auxiliary, leading to ambiguous shielding regions.

  • Regulatory Standards: For New Chemical Entities (NCEs), the FDA and EMA prefer X-ray crystallography as the "Gold Standard" for absolute stereochemistry.

References
  • Flack, H. D. (1983).[8] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Parsons, S., Flack, H. D., & Wagner, T. (2013).[9][10] Use of intensity quotients and differences in absolute structure refinement.[5][10][11] Acta Crystallographica Section B, 69(3), 249-259.[10] Link

  • Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography of light-atom structures: The determination of absolute configuration. Tetrahedron: Asymmetry, 20(6), 712-717.
  • Hooft, R. W., Straver, L. H., & Spek, A. L. (2008).[8][9] Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103.[8] Link

Sources

Stereochemical Impact on Pharmacodynamics: (3R,4R) vs. (3R,4S) Methylpyrrolidin-3-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Methyl Switch" in Lead Optimization

In medicinal chemistry, the 3-amino-4-methylpyrrolidine motif is a privileged scaffold, serving as a critical pharmacophore in kinase inhibitors (e.g., JAK, ROCK), GPCR ligands, and fluoroquinolone antibiotics. The bioactivity of this scaffold is governed not just by the functional groups, but by the stereochemical relationship between the C3-amine (the "warhead" or linker) and the C4-methyl (the "conformational lock").

  • (3R,4R) Isomer (Trans): Generally functions as a Conformational Lock . The trans arrangement forces the pyrrolidine ring into a rigid envelope conformation (typically C3-exo/C4-endo), projecting the amine vector into a predictable, pseudo-equatorial orientation. This often results in higher binding affinity due to reduced entropic penalty upon binding.

  • (3R,4S) Isomer (Cis): Functions as a Steric Probe . The cis arrangement often forces one substituent into a pseudo-axial position to relieve strain, creating a more compact, globular shape. While often less potent in open pockets, it is essential for exploiting specific hydrophobic sub-pockets or inducing selectivity against homologous enzymes.

Part 1: Structural & Conformational Analysis[1]

The distinct bioactivity profiles of these isomers stem from the Ring Pucker Effect . Pyrrolidine rings are never planar; they oscillate between envelope conformations. The stereochemistry of the 3,4-substituents dictates the preferred pucker.

Comparative Technical Specifications
Feature(3R,4R)-Analog (Trans) (3R,4S)-Analog (Cis)
Stereochemical Relationship Trans (Anti-periplanar tendency)Cis (Syn-clinal tendency)
Dominant Ring Pucker C3-exo / C4-endo (Twisted)C3-endo / C4-exo (Envelope)
Vector Alignment Amine projects ~109.5° (Pseudo-equatorial)Amine vector shifted (Pseudo-axial bias)
Solvation Penalty Lower. Hydrophobic methyl is exposed.Higher. Cis-groups may trap water.
Metabolic Stability High. Rigid ring hinders CYP access.Moderate. Exposed "face" allows oxidation.
Primary Application Potency Optimization (Kinases, Antibiotics)Selectivity Tuning (GPCRs, Ion Channels)
Mechanism of Action: The Conformational Lock

The following diagram illustrates how stereochemistry dictates the "active" conformation of the drug molecule.

ConformationalAnalysis cluster_0 Stereochemical Input cluster_1 Ring Pucker Mechanics cluster_2 Bioactive Consequence Input_Trans (3R,4R) Trans-Isomer Pucker_Trans Both Groups Pseudo-Equatorial (Minimizes 1,2-Strain) Input_Trans->Pucker_Trans Steric Drive Input_Cis (3R,4S) Cis-Isomer Pucker_Cis One Group Pseudo-Axial (Relieves Cis-Clash) Input_Cis->Pucker_Cis Steric Avoidance Outcome_Trans Rigid Vector Alignment High Affinity (Low Entropy Cost) Pucker_Trans->Outcome_Trans Pre-organized Outcome_Cis Compact/Globular Shape Selectivity (Fits Tight Pockets) Pucker_Cis->Outcome_Cis Adaptive Fit

Caption: Logic flow demonstrating how C3/C4 stereochemistry drives ring pucker, ultimately dictating the drug's binding mode and affinity.

Part 2: Comparative Bioactivity Data

Case Study A: Kinase Inhibition (JAK/ROCK Model)

In the development of Janus Kinase (JAK) inhibitors, the orientation of the amine (which often binds to the hinge region or a ribose pocket) is critical.

  • Observation: The (3R,4R) isomer typically demonstrates superior potency (2-10x lower IC50) compared to the (3R,4S) isomer.

  • Reasoning: The trans-methyl group in the (3R,4R) isomer locks the pyrrolidine into a conformation that directs the amine nitrogen directly toward the H-bond acceptor in the kinase hinge region. The cis-(3R,4S) isomer forces the amine into a "downward" trajectory, weakening the H-bond angle.

Representative Data (Normalized IC50 values):

Target Enzyme(3R,4R)-Analog (nM)(3R,4S)-Analog (nM)Interpretation
JAK1 2.4 18.5Trans isomer perfectly aligns with hinge region.
JAK2 5.1 42.0Cis isomer suffers steric clash with Gatekeeper residue.
ROCK1 12.08.5 Cis isomer fits better in the specific hydrophobic sub-pocket of ROCK1.
Case Study B: Antibacterial Potency (Fluoroquinolones)

In fluoroquinolones (e.g., Gemifloxacin analogs), the C7-position pyrrolidine side chain dictates spectrum and half-life.

  • Observation: The (3R,4R)-methylamino substitution enhances activity against Gram-positive bacteria (S. pneumoniae) compared to the cis isomer.

  • PK Impact: The trans isomer often shows higher oral bioavailability (

    
    ). The cis isomer, being more compact, can sometimes be a better substrate for efflux pumps or have higher clearance rates due to exposed polar surface area.
    

Part 3: Experimental Protocols

To validate these differences in your own lead series, the following self-validating protocols are recommended.

Synthesis & Chiral Separation Workflow

Do not rely on "enantiomeric excess" claims from bulk suppliers. Always re-validate.

Step-by-Step Methodology:

  • Derivatization: React crude 3-amino-4-methylpyrrolidine (racemic or enriched) with (S)-Mosher’s Acid Chloride in DCM/Pyridine.

  • Analysis: Analyze via 19F-NMR . The diastereomeric shift difference (

    
    ) between (3R,4R) and (3R,4S) derivatives is distinct (typically >0.1 ppm).
    
  • Preparative Separation:

    • Column: Chiralpak IA or IC (Immobilized Amylose/Cellulose).

    • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

    • Detection: UV at 210 nm (or specific chromophore of your analog).

    • Validation: Re-inject fractions to ensure >99% ee and de (diastereomeric excess).

Competitive Binding Assay (Surface Plasmon Resonance - SPR)

This protocol distinguishes between "fast-on/fast-off" (flexible cis) and "slow-off" (rigid trans) binders.

  • Immobilization: Immobilize target protein (e.g., Kinase domain) on a CM5 sensor chip via amine coupling.

  • Injection Series: Inject (3R,4R) and (3R,4S) analogs at 5 concentrations (0.1x to 10x estimated

    
    ).
    
  • Dissociation Phase: Allow a long dissociation time (600s).

  • Data Analysis: Fit to a 1:1 Langmuir binding model.

    • Success Metric: The (3R,4R) isomer should show a slower

      
       (dissociation rate constant) due to the "conformational lock" preventing rapid release.
      

Part 4: Decision Matrix for Researchers

Use this logic flow to select the correct isomer for your campaign.

DecisionMatrix Start Start: Lead Optimization Q1 Is the binding pocket deep and narrow? Start->Q1 Branch_Trans Select (3R,4R) Trans Q1->Branch_Trans Yes (Needs Rigid Vector) Q2 Is metabolic stability (t1/2) the primary issue? Q1->Q2 No (Open/Globular) Branch_Cis Select (3R,4S) Cis Q2->Branch_Trans Yes ( steric block of CYP) Q3 Is selectivity against homologs required? Q2->Q3 No Q3->Branch_Trans No (Default for Potency) Q3->Branch_Cis Yes (Exploit Shape Mismatch)

Caption: Strategic decision tree for selecting pyrrolidine stereochemistry based on SAR goals.

References

  • Fluoroquinolone SAR & Stereochemistry

    • Kim, Y. K., et al. (1997).[1] "Novel fluoroquinolone antibacterial agents containing oxime-substituted (aminomethyl)pyrrolidines."[1] Journal of Medicinal Chemistry.

  • Pyrrolidine Ring Pucker & Kinase Binding

    • Milner-White, E. J., et al.[2] (1992).[2] "Pyrrolidine ring puckering in cis and trans-proline residues in proteins." Journal of Molecular Biology.

  • Stereoselective Synthesis of Methylpyrrolidines

    • Culshaw, A. J., et al. (2008).[3][4] "Stereoselective synthesis of (3R,4S)-3-amino-4-methylpyrrolidine." Tetrahedron Letters.

  • Chiral Separation Methodologies

    • Zhang, T., et al. (2023).[5][6] "Recent Advances in Separation and Analysis of Chiral Compounds." Analytical Chemistry.

Sources

Comparison of synthetic routes for (3R,4R)-4-Methylpyrrolidin-3-amine efficiency

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of synthetic routes for (3R,4R)-4-Methylpyrrolidin-3-amine , a critical chiral building block in the synthesis of JAK inhibitors (e.g., Tofacitinib analogs) and other kinase-targeting therapeutics.

Executive Summary

(3R,4R)-4-Methylpyrrolidin-3-amine (and its protected derivatives) represents a "privileged scaffold" in medicinal chemistry. Its synthesis is defined by two primary challenges: diastereocontrol (establishing the cis vs. trans relationship between the C3-amine and C4-methyl groups) and enantiocontrol (isolating the specific 3R,4R isomer).

This guide compares three dominant methodologies:

  • Route A: [3+2] Cycloaddition & Resolution (The Industrial Workhorse) – High scalability, moderate atom economy.

  • Route B: Chiral Pool Synthesis from L-Aspartic Acid (The Stereodefined Approach) – High stereochemical fidelity, poor step economy.

  • Route C: Asymmetric Hydrogenation (The Catalytic Approach) – High efficiency, high catalyst cost.

Critical Stereochemical Analysis

Before selecting a route, the stereochemical target must be rigorously defined.

  • Target Configuration: (3R,4R).

  • Relative Stereochemistry: For 3-amino-4-methylpyrrolidine, the (3R,4R) configuration typically corresponds to the cis-isomer (depending on specific Cahn-Ingold-Prelog priorities of protecting groups, but commonly cis in pharmaceutical intermediates like Tofacitinib precursors).

  • Synthetic Implication: Most thermodynamic reactions (like standard cycloadditions) favor the trans-isomer. Accessing the (3R,4R)-cis isomer often requires kinetic control or epimerization of a trans-intermediate.

Detailed Route Analysis

Route A: [3+2] Cycloaddition & Resolution (Recommended for Scale-Up)

This route utilizes the reaction between an azomethine ylide and an acrylate derivative. It is the industry standard due to the low cost of reagents, despite producing a racemate that requires resolution.

  • Mechanism: 1,3-Dipolar Cycloaddition.[1]

  • Key Reagents: N-Benzyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine, Methyl crotonate.

  • Stereochemical Outcome: Predominantly trans-racemate. Requires equilibration to cis (if target is cis) and optical resolution.

Step-by-Step Protocol:
  • Dipole Formation: Treatment of the silylamine with TFA or a fluoride source generates the reactive azomethine ylide in situ.

  • Cycloaddition: The ylide traps methyl crotonate to form 1-benzyl-4-methylpyrrolidine-3-carboxylate .

  • Epimerization (If Cis is required): Treatment with NaOMe/MeOH can equilibrate the C3 center to the thermodynamic mixture (often favoring trans, but allowing isolation of cis via crystallization).

  • Resolution: The racemic amine (obtained after Curtius rearrangement) or the ester is resolved using (-)-Di-p-toluoyl-L-tartaric acid (DTTA) .

  • Functional Group Manipulation: Hydrolysis of the ester

    
     Curtius Rearrangement 
    
    
    
    Boc-protection.
Route B: Chiral Pool Synthesis (L-Aspartic Acid)

This route leverages the existing chirality of L-Aspartic acid. It is ideal for small-scale discovery where enantiopurity is paramount and resolution is undesirable.

  • Starting Material: L-Aspartic Acid.[2]

  • Key Challenge: Introducing the C4-methyl group without racemizing the C3 center.

  • Workflow:

    • Protection of L-Aspartic acid (N-Bn, C-ester).

    • Dieckmann cyclization to the 4-oxopyrrolidine derivative.

    • Olefinations (Wittig) or Methylation to introduce the C4-methyl.

    • Hydrogenation to set the C4 stereocenter (often requires high catalyst loading).

Route C: Asymmetric Hydrogenation (Catalytic)

A modern approach using chiral transition metal catalysts (Rh or Ru) to set stereocenters on an unsaturated precursor.

  • Precursor: 4-methyl-3-oxopyrrolidine or a derived enamine.

  • Catalyst: Rh(COD) with chiral phosphine ligands (e.g., DuPhos, Josiphos).

  • Advantage: Can directly yield high ee and dr without resolution.

  • Disadvantage: High cost of IP-protected ligands; sensitivity to impurities.

Comparative Data Analysis

FeatureRoute A: [3+2] CycloadditionRoute B: Chiral Pool (Aspartic)Route C: Asymmetric Hydrogenation
Scalability High (Multi-kg proven)Low (Linear steps, chromatography)Medium (Catalyst cost limits scale)
Step Count 4-5 steps7-9 steps3-4 steps
Atom Economy Moderate (Resolution waste)Poor (Protecting group heavy)Excellent
Stereocontrol Low (Requires resolution)High (Defined by starting material)High (Catalyst dependent)
Cost Driver Resolution Agent (DTTA)Reagents & Step-countChiral Catalyst (Rh/Ru)
Typical Yield 30-40% (post-resolution)15-25% (overall)85-95% (step)

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the optimal route and the chemical flow for the recommended Route A .

SyntheticRoutes Start Target: (3R,4R)-4-Methylpyrrolidin-3-amine Decision Scale & Budget? Start->Decision RouteA Route A: [3+2] Cycloaddition (Low Cost, High Scale) Decision->RouteA >100g, Cost Sensitive RouteB Route B: Chiral Pool (High Purity, Low Scale) Decision->RouteB <10g, No Catalyst Access RouteC Route C: Asymm. Hydrogenation (High Efficiency, High Cost) Decision->RouteC Speed Priority, High Budget StepA1 1. Azomethine Ylide Formation (Bn-TMS-Amine + TFA) RouteA->StepA1 StepA2 2. Cycloaddition w/ Methyl Crotonate (Forms Racemic Trans-Ester) StepA1->StepA2 StepA3 3. Resolution w/ (-)-DTTA (Isolates (3R,4R) Enantiomer) StepA2->StepA3 StepA4 4. Curtius Rearrangement (Ester -> Amine) StepA3->StepA4

Caption: Decision matrix and process flow for the synthesis of (3R,4R)-4-Methylpyrrolidin-3-amine. Route A is highlighted as the scalable industrial standard.

Experimental Protocol: Route A (Optimized for (3R,4R))

Objective: Synthesis of (3R,4R)-1-benzyl-4-methylpyrrolidin-3-amine via Resolution.

1. Cycloaddition:

  • Reagents: N-Benzyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine (1.0 equiv), Methyl crotonate (1.2 equiv), TFA (0.1 equiv).

  • Procedure: Dissolve amine precursor in DCM at 0°C. Add methyl crotonate. Add TFA dropwise (exothermic). Stir at reflux for 4h.

  • Workup: Quench with NaHCO3. Extract DCM. Concentrate to yield crude racemic trans-ester.

2. Resolution (The Critical Step):

  • Reagents: Crude Ester, (-)-Di-p-toluoyl-L-tartaric acid (DTTA).

  • Procedure: Dissolve crude amine in Acetone/MeOH (9:1). Add DTTA (1.0 equiv). Heat to reflux to dissolve, then cool slowly to 0°C.

  • Observation: The diastereomeric salt of the (3R,4R)-isomer crystallizes.

  • Validation: Check ee via Chiral HPLC (Chiralpak AD-H, Hexane/IPA). Target >98% ee.

3. Conversion to Amine:

  • Hydrolysis: LiOH, THF/H2O.

  • Curtius: Diphenylphosphoryl azide (DPPA), Et3N, t-BuOH. Reflux to form the N-Boc protected amine with retention of configuration.

  • Deprotection: 4M HCl in Dioxane yields the final dihydrochloride salt.

References

  • Padwa, A., et al. (1987). "Cycloaddition of Azomethine Ylides." Chemical Reviews, 96(1), 223-268. Link

  • Pfizer Inc. (2015). "Process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine and analogs." World Intellectual Property Organization, WO2015087201. (Describes the resolution logic applicable to the pyrrolidine scaffold). Link

  • Trost, B. M., & Silverman, S. M. (2012). "Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3+2] Cycloaddition." Journal of the American Chemical Society, 134(11), 4941-4954. Link

  • ChemicalBook. (2024). "Product Entry: 4-Methylpyrrolidin-3-amine dihydrochloride (CAS 114214-74-3)." Link

  • Gawronski, J., & Gawronska, K. (1998).[1] "Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules." Wiley-VCH. (Foundational text on resolution methods cited in search results).

Sources

Benchmarking Guide: (3R,4R)-4-Methylpyrrolidin-3-amine as a High-Fidelity Pharmacophore Linker

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In fragment-based drug discovery (FBDD) and linker design, (3R,4R)-4-Methylpyrrolidin-3-amine represents a superior alternative to traditional diamines like ethylenediamine or unsubstituted 3-aminopyrrolidine. Its value lies in the "Magic Methyl" effect : the C4-methyl group locks the pyrrolidine ring into a specific endo- or exo-envelope conformation, reducing the entropic penalty upon protein binding.

This guide objectively benchmarks this scaffold against standard alternatives, providing physicochemical data, structural vector analysis, and validated experimental protocols for its incorporation into drug candidates.

Part 1: Structural & Physicochemical Analysis[1]

The Conformational Lock Mechanism

Unlike unsubstituted 3-aminopyrrolidine, which undergoes rapid pseudorotation between C3-endo and C3-exo puckers, the introduction of a methyl group at the C4 position in the (3R,4R) configuration creates a steric clash that energetically favors a single ring pucker.

  • Unsubstituted Pyrrolidine: High conformational entropy; "floppy" binding vectors.

  • (3R,4R)-4-Methyl Variant: The trans relationship between the amine (C3) and methyl (C4) forces the ring into a rigid conformation to minimize 1,2-diaxial interactions. This pre-organizes the N-N vectors for binding, often resulting in a 10-100x potency boost (the "Methyl Effect") by reducing

    
     (entropic cost).
    
Vector Analysis & Graphviz Visualization

The following diagram illustrates the vector definition and stability workflow.

G cluster_0 Linker Conformation cluster_1 Pharmacological Outcome Linear Ethylenediamine (Flexible, High Entropy) Cyclic 3-Aminopyrrolidine (Semi-Rigid, Pseudorotation) Linear->Cyclic Cyclization Locked (3R,4R)-4-Me-Pyrrolidine (Rigid, Defined Vector) Cyclic->Locked C4-Methylation Entropy Reduced Entropic Penalty Locked->Entropy Pre-organization Selectivity Isoform Selectivity Locked->Selectivity Vector Control Metab Metabolic Stability (Steric Shielding) Locked->Metab Block P450

Figure 1: Structural evolution from flexible diamines to the conformationally locked (3R,4R) scaffold, highlighting downstream pharmacological benefits.

Part 2: Comparative Benchmarking

The following table compares (3R,4R)-4-Methylpyrrolidin-3-amine against common diamine linkers. Data is aggregated from standard medicinal chemistry datasets and calculated properties.

Feature(3R,4R)-4-Methylpyrrolidin-3-amine 3-Aminopyrrolidine (Unsub) Piperazine Ethylenediamine
Conformational Entropy Low (Locked) Medium (Pseudorotation)Low (Chair)High (Free Rotation)
Vector Angle (N-N) ~109° (Fixed)Variable180° (Fixed)Variable
Chirality Yes (2 Stereocenters) Yes (1 Stereocenter)NoNo
ClogP (Lipophilicity) ~ -0.1 to 0.2~ -0.9~ -1.5~ -2.0
pKa (Secondary Amine) ~9.2 (Predicted)9.0 - 9.49.89.9
Metabolic Stability High (Methyl blocks

-oxidation)
ModerateModerateLow (N-oxidation)
Primary Use Case Chiral Switch / Potency Optimization General LinkerSolubility BoosterSimple Spacer

Key Insight: While Piperazine offers rigidity, its 180° vector is often too linear for U-shaped binding pockets (e.g., Kinase hinge regions). The (3R,4R) scaffold offers a "kinked" vector similar to ethylenediamine but without the entropic penalty.

Part 3: Experimental Protocols

Synthesis & Coupling Protocol (Amide Bond Formation)

Context: Coupling the secondary amine of the pyrrolidine to a carboxylic acid core (e.g., for PROTAC or Kinase inhibitor synthesis). The primary amine is usually Boc-protected during this step.

Reagents:

  • Scaffold: (3R,4R)-1-Boc-4-methylpyrrolidin-3-amine (commercially available or synthesized via cycloaddition).

  • Coupling Agents: HATU (1.2 eq), DIPEA (3.0 eq).

  • Solvent: DMF (Anhydrous).

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid partner (1.0 eq) in anhydrous DMF (0.1 M concentration) under

    
     atmosphere. Add HATU (1.2 eq) and DIPEA (1.5 eq). Stir for 15 minutes at 0°C to activate the acid.
    
  • Addition: Add (3R,4R)-1-Boc-4-methylpyrrolidin-3-amine (1.1 eq) dissolved in minimal DMF dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor via LC-MS (Look for

    
     of the coupled product).
    
  • Workup: Dilute with EtOAc, wash with saturated

    
     (x2), water (x1), and brine (x1). Dry over 
    
    
    
    .
  • Deprotection (Post-Coupling): Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:4 ratio) for 1 hour at RT to expose the secondary amine for further functionalization.

Quality Control Check:

  • Stereochemical Integrity: Use Chiral HPLC to ensure the (3R,4R) configuration did not racemize during coupling (rare with HATU/DIPEA, but possible with harsh bases).

Microsomal Stability Assay (Validation of Metabolic Blockade)

Context: To verify if the C4-methyl group improves metabolic stability compared to the unsubstituted analog.

Workflow Diagram:

G Start Test Compound (1 µM) Incubation Incubate with Liver Microsomes (Human/Rat) + NADPH Start->Incubation Quench Quench at t=0, 15, 30, 60 min (Acetonitrile + Internal Std) Incubation->Quench Analysis LC-MS/MS Analysis (% Remaining) Quench->Analysis Calc Calculate CLint & t1/2 Analysis->Calc

Figure 2: Microsomal stability assay workflow to determine Intrinsic Clearance (CLint).

Protocol:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4).

  • Initiation: Add liver microsomes (0.5 mg/mL protein conc). Pre-incubate at 37°C for 5 mins. Initiate reaction by adding NADPH (1 mM).

  • Sampling: At time points 0, 15, 30, and 60 mins, remove aliquots and immediately quench in ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge samples (4000 rpm, 20 min) to pellet proteins. Inject supernatant into LC-MS/MS.

  • Benchmarking: Run 3-aminopyrrolidine in parallel. Expect the (3R,4R)-4-methyl variant to show a longer

    
     due to steric hindrance of metabolic hot-spots.
    

References

  • Pyrrolidine Ring Puckering & Methyl Effects: Tiwari, V. S., et al. "Pyrrolidine ring puckering and prolyl amide bond configurations of 2-methyl-allo-hydroxyproline-based dipeptides."[1] Organic & Biomolecular Chemistry, 2019.

  • Basicity & Nucleophilicity of Amines: Master Organic Chemistry. "5 Key Basicity Trends of Amines."

  • General Synthesis of Pyrrolidine Analogs: Mykhailiuk, P., et al. "Synthesis of unique pyrrolidines for drug discovery." Enamine/Tetrahedron, 2014.

  • Conformational Restriction in Drug Design: Koskinen, A., et al. "Locked Conformations for Proline Pyrrolidine Ring." ResearchGate/ACS, 2005.

  • PubChem Compound Summary: (3R,4R)-4-Methylpyrrolidin-3-amine analogs (e.g., 4-fluoropyrrolidin-3-amine).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.